Norfloxacin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDELPVPRCLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68077-27-0, 104142-93-0 | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Norfloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfloxacin hydrochloride, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent with proven efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. By disrupting the critical functions of these enzymes in DNA replication, transcription, and repair, norfloxacin induces lethal double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of action of this compound.
Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Norfloxacin exerts its bactericidal effects by forming a ternary complex with bacterial type II topoisomerases and DNA. This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, effectively trapping the enzymes on the DNA and inducing double-stranded breaks.[1][2]
The two primary targets of norfloxacin are:
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. Norfloxacin primarily binds to the GyrA subunit, interfering with its DNA breakage and reunion activity.[2][3]
-
DNA Topoisomerase IV: This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[4][5] Inhibition of topoisomerase IV prevents proper chromosome segregation, leading to a failure of cell division. Topoisomerase IV is a heterotetramer consisting of two ParC and two ParE subunits. Norfloxacin's interaction is predominantly with the ParC subunit.[5]
The preferential target of norfloxacin varies between bacterial types. In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while topoisomerase IV serves as the secondary target.[6] Conversely, in Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the primary target.[6]
Signaling Pathway of Norfloxacin Action
The following diagram illustrates the key steps in the mechanism of action of norfloxacin, leading to bacterial cell death.
Quantitative Data
The inhibitory activity of norfloxacin against its target enzymes and its antibacterial efficacy are quantified by IC50 and Minimum Inhibitory Concentration (MIC) values, respectively.
IC50 Values of Norfloxacin
The half-maximal inhibitory concentration (IC50) represents the concentration of norfloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase or topoisomerase IV in vitro.
| Enzyme | Bacterial Species | IC50 (µg/mL) |
| DNA Gyrase | Escherichia coli | 0.71 |
| DNA Gyrase | Staphylococcus aureus | 48.23 ± 3.92 |
| Topoisomerase IV | Staphylococcus aureus | 1.62 - 31.6 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Minimum Inhibitory Concentration (MIC) Values of Norfloxacin
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Clinical Isolates | 0.05 | 0.1 |
| Staphylococcus aureus | ATCC 29213 | 1.6 | - |
| Pseudomonas aeruginosa | Clinical Isolates | 0.8 | 3.1 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of norfloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of norfloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5X DNA Gyrase Reaction Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM Potassium Glutamate, 5 mM DTT, 5 mM ATP, 250 µg/mL BSA).
-
Relaxed pBR322 plasmid DNA (final concentration ~10 nM).
-
Nuclease-free water to the final volume.
-
-
Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., water or DMSO) to the reaction tubes. Include a vehicle-only control.
-
Initiate the reaction by adding purified E. coli DNA gyrase (e.g., 1 unit per reaction).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K) and incubate at 37°C for 30 minutes.
-
Add loading dye to the samples and load them onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an appropriate distance.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each norfloxacin concentration and calculate the IC50 value.
-
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of norfloxacin to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5X Topoisomerase IV Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 500 mM Potassium Glutamate, 5 mM DTT, 5 mM ATP, 250 µg/mL BSA).
-
Kinetoplast DNA (kDNA) (final concentration ~10 µg/mL).
-
Nuclease-free water to the final volume.
-
-
Add varying concentrations of this compound to the reaction tubes, including a vehicle-only control.
-
Start the reaction by adding purified S. aureus topoisomerase IV (e.g., 1 unit per reaction).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction with a stop solution as described for the gyrase assay.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Quantify the amount of decatenated DNA to determine the percentage of inhibition and calculate the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the minimum concentration of norfloxacin that inhibits the visible growth of a specific bacterial strain.
Workflow Diagram:
Detailed Methodology:
-
Preparation:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of norfloxacin at which there is no visible growth.
-
Mechanisms of Resistance
Bacterial resistance to norfloxacin can emerge through two primary mechanisms:
-
Target-site Mutations: Spontaneous mutations in the genes encoding the A subunit of DNA gyrase (gyrA) and the C subunit of topoisomerase IV (parC) can alter the drug-binding site, reducing the affinity of norfloxacin for its targets.[6]
-
Altered Drug Accumulation: Bacteria can reduce the intracellular concentration of norfloxacin through two main strategies:
-
Efflux Pumps: Overexpression of efflux pumps, such as NorA in S. aureus, actively transports norfloxacin out of the bacterial cell.[6]
-
Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to porin proteins in Gram-negative bacteria, can decrease the influx of the drug.
-
Conclusion
This compound remains a potent antibacterial agent due to its effective dual-targeting mechanism against essential bacterial enzymes. A thorough understanding of its interaction with DNA gyrase and topoisomerase IV, as well as the mechanisms by which resistance can develop, is crucial for its continued clinical efficacy and for the development of new generations of fluoroquinolones. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important class of antibiotics.
References
The Genesis of a New Antibacterial Era: A Technical Guide to the Synthesis and Discovery of Norfloxacin Hydrochloride
Abstract
Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, marked a significant advancement in the fight against bacterial infections. This technical guide provides an in-depth exploration of the discovery, synthesis, and core scientific principles of Norfloxacin hydrochloride. It is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed examination of its historical context, mechanism of action, and synthetic pathways. The document includes structured data on its pharmacokinetic properties and antibacterial spectrum, detailed experimental protocols for its synthesis, and visual diagrams to elucidate key pathways and processes.
Discovery and Development: A Leap Forward from Nalidixic Acid
The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1][2] While effective against Gram-negative bacteria and primarily used for urinary tract infections (UTIs), its potency was limited.[1][3][4] Over the next decade, researchers aimed to enhance the antimicrobial activity and spectrum of nalidixic acid derivatives, leading to the development of compounds like oxolinic acid and pipemidic acid.[1]
A major breakthrough occurred in 1977 when the pharmaceutical division of Kyorin Seiyaku Kabushiki Kaisha discovered and patented Norfloxacin.[1][3] It was approved for medical use in 1983.[3] The key structural modifications—the addition of a fluorine atom at the 6-position and a piperazinyl group at the 7-position of the quinolone ring—dramatically increased its potency and broadened its antibacterial spectrum.[1] Norfloxacin demonstrated significantly higher activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against Gram-positive organisms.[1][5][6][7]
Mechanism of Action: Targeting Bacterial DNA Replication
Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8][9]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription.[8] Norfloxacin binds to the A subunit of DNA gyrase, preventing it from carrying out its function.[8]
-
Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is key to the separation of interlinked daughter chromosomes following DNA replication.[8] By inhibiting topoisomerase IV, Norfloxacin prevents the proper segregation of replicated DNA, thus halting cell division.[3][8]
The dual inhibition of these enzymes leads to the cessation of essential cellular processes and ultimately, bacterial cell death.[8] The fluorine atom at the 6-position enhances its potency against Gram-negative organisms, while the piperazine moiety at the 7-position is also crucial for its broad-spectrum activity.[10]
Synthesis of this compound
The core chemical structure of Norfloxacin is 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid.[3] The synthesis of this compound primarily involves the condensation of a substituted quinolinecarboxylic acid with piperazine.
Primary Synthesis Route
A common and industrially viable method for synthesizing Norfloxacin involves the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine.[11][12]
Experimental Protocol: Condensation Reaction
The following is a generalized experimental protocol for the synthesis of Norfloxacin. Variations in solvents, catalysts, and reaction conditions exist.
Materials:
-
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
-
Piperazine (anhydrous)
-
Solvent (e.g., pyridine, isopentyl alcohol)[12]
-
Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)[12]
-
Hydrochloric acid (for conversion to the hydrochloride salt)
Procedure:
-
In a reaction vessel, dissolve 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and an excess of piperazine in the chosen solvent.[12] The molar ratio of the quinoline derivative to piperazine can range from 1:3 to 1:7.[12]
-
If a catalyst is used, add the Lewis acid to the mixture.[12]
-
Heat the reaction mixture to a temperature between 80°C and 135°C for a period of 1.5 to 15 hours, depending on the solvent and catalyst used.[12]
-
After the reaction is complete, cool the mixture and perform a suitable work-up procedure to isolate the crude Norfloxacin. This may involve filtration and washing.
-
Purify the crude product, for example, by recrystallization.
-
To obtain this compound, dissolve the purified Norfloxacin in a suitable solvent and treat it with hydrochloric acid.
-
Isolate the precipitated this compound by filtration, wash, and dry.
Physicochemical and Pharmacokinetic Properties
Norfloxacin is a white to pale yellow crystalline powder. It is sparingly soluble in water and has a melting point of 220-221°C.[3]
Pharmacokinetic Data
The pharmacokinetic profile of Norfloxacin is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | References |
| Bioavailability | 30% to 40% | [3] |
| Protein Binding | 10% to 15% | [3] |
| Half-life | 3 to 4 hours | [3][13] |
| Time to Peak Serum Concentration | Approx. 1 hour | [3][14] |
| Metabolism | Hepatic | [3] |
| Excretion | Renal and Fecal | [3] |
Peak Serum Concentrations (after single oral dose): [3]
| Dose | Peak Serum Concentration (μg/mL) |
| 200 mg | 0.8 |
| 400 mg | 1.5 |
| 800 mg | 2.4 |
Antibacterial Spectrum
Norfloxacin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][15]
| Bacterial Group/Species | Activity Level | References |
| Enterobacteriaceae | High (MIC₅₀ < 0.06 mg/L) | [5][6] |
| Pseudomonas aeruginosa | Active | [5][6][7] |
| Gram-positive cocci | Active | [5][6] |
Clinical Efficacy and Applications
Clinical trials have demonstrated the efficacy of Norfloxacin in treating a variety of bacterial infections. A review of studies involving 2,346 patients showed that a 400 mg twice-daily regimen was effective for UTIs.[16] This dosage was also effective for acute gastroenteritis caused by common pathogens.[16] An 800 mg single dose has been shown to be effective for gonorrhea.[16] Furthermore, Norfloxacin has been used for the prophylaxis of traveler's diarrhea.[16][17]
A double-blind, randomized clinical trial comparing 800 mg once-daily versus 400 mg twice-daily for uncomplicated UTIs in women found both regimens to be equally effective and safe.[18]
Conclusion
The discovery of Norfloxacin was a landmark in the history of antibiotics, paving the way for a new class of potent, broad-spectrum fluoroquinolones. Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a powerful tool against a wide range of pathogens. The synthesis of this compound is a well-established process, with ongoing research into new derivatives to further enhance its therapeutic properties. This guide has provided a comprehensive overview for professionals in the field, highlighting the key scientific and technical aspects of this important antimicrobial agent.
References
- 1. History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent [jstage.jst.go.jp]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Norfloxacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial spectrum of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Production of Norfloxacin - Chempedia - LookChem [lookchem.com]
- 12. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]
- 13. Review of the bioavailability and pharmacokinetics of oral norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. World-wide clinical experience with norfloxacin: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Norfloxacin, the first of a new class of fluoroquinolone antimicrobials, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of norfloxacin 800 mg once-daily versus norfloxacin 400 mg twice-daily in the treatment of uncomplicated urinary tract infections in women: a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early In Vitro Studies of Norfloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents.[1][2] As a fluorinated piperazinyl-substituted derivative of nalidixic acid, norfloxacin demonstrated significantly enhanced in vitro antibacterial activity and a broader spectrum compared to its parent compound.[3] This technical guide delves into the foundational in vitro studies that characterized the efficacy and mechanism of action of norfloxacin hydrochloride, providing detailed experimental protocols, quantitative data, and visual representations of key processes.
Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary bactericidal effect of this compound stems from its inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving topological stress during DNA replication and transcription.[2][4] Norfloxacin binds to the A subunit of DNA gyrase, preventing it from carrying out its function and leading to double-stranded breaks in the bacterial DNA.[2][5]
-
Topoisomerase IV: This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.[2][4] By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of replicated DNA into daughter cells, thereby halting cell division.[2]
In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the secondary target. This is reversed in Gram-positive bacteria.[6] Notably, norfloxacin has a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times greater—than for its mammalian counterpart, which contributes to its selective toxicity.[1] The formation of a non-functional ternary complex of the drug with the enzyme and DNA blocks replication and ultimately leads to bacterial cell death.[6]
In Vitro Antibacterial Spectrum
Early in vitro studies established norfloxacin as a potent agent with a broad antibacterial spectrum, particularly against Gram-negative bacteria.[3][5] Its spectrum represents a significant enhancement over older quinolones like nalidixic acid.[3][7]
-
Gram-Negative Bacteria: Norfloxacin is highly active against most Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Proteus spp., Serratia spp., Citrobacter spp., and Enterobacter spp., with MICs often below 1 µg/ml.[8] It is also effective against Pseudomonas aeruginosa, Haemophilus influenzae, and both penicillin-susceptible and penicillin-resistant strains of Neisseria gonorrhoeae.[5][8][9]
-
Gram-Positive Bacteria: Its activity against Gram-positive cocci is generally lower than against Gram-negative organisms.[5] Staphylococci, including methicillin-susceptible and resistant Staphylococcus aureus, are typically more susceptible than streptococci.[5][10]
-
Anaerobic Bacteria: The activity of norfloxacin against anaerobic bacteria is generally poor.[5] The Bacteroides fragilis group, for instance, is relatively resistant.[9]
Quantitative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from early in vitro studies, which quantify the potency of norfloxacin against various bacterial isolates.
| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Enterobacteriaceae (general) | <0.06 | 0.25 | [7][9] |
| Escherichia coli | ≤1.0 | ≤1.0 | [8] |
| Pseudomonas aeruginosa | - | 0.5 - 4.0 | [9][10] |
| Haemophilus influenzae | - | - | [9] |
| Neisseria gonorrhoeae | - | - | [9] |
| Klebsiella spp. | ≤1.0 | ≤1.0 | [8] |
| Proteus mirabilis | ≤1.0 | ≤1.0 | [8] |
| Enterobacter spp. | ≤1.0 | ≤1.0 | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Ranges are provided where specific values were not available.
| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA/MRSA) | 1.0 | 0.5 - 4.0 | [9][10] |
| Staphylococcus epidermidis | - | 0.5 - 4.0 | [10] |
| Enterococci | - | 0.5 - 4.0 | [8][10] |
| Streptococci | - | - | [9] |
Note: Specific MIC values for streptococci were less consistently reported in early studies, reflecting lower activity.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Positive control (broth with inoculum, no drug) and negative control (broth only) wells.
b. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the norfloxacin stock solution to the first well, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a gradient of norfloxacin concentrations.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in broth to match a 0.5 McFarland standard. Dilute this suspension as required.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Read the results by visually inspecting for turbidity. The MIC is the lowest concentration of norfloxacin in which there is no visible bacterial growth.
DNA Gyrase Supercoiling Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
a. Materials:
-
Purified bacterial DNA gyrase (Subunits A and B).
-
Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine).
-
This compound at various concentrations.
-
Agarose gel electrophoresis equipment.
-
DNA intercalating agent (e.g., Ethidium Bromide) for visualization.
b. Procedure:
-
Set up reaction tubes on ice. To each tube, add the assay buffer, relaxed plasmid DNA, and varying concentrations of norfloxacin.
-
Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme to each tube.
-
Include a positive control (enzyme, no drug) and a negative control (no enzyme).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (containing SDS and a loading dye).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed or nicked DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing norfloxacin concentration. The IC₅₀ (the concentration that inhibits 50% of the enzyme's activity) can be determined.
In Vitro Effects on Mammalian Cells
While highly selective for bacterial enzymes, some in vitro studies have explored the effects of fluoroquinolones on mammalian cells, particularly at higher concentrations. Research has shown that fluoroquinolones, including norfloxacin, can act as powerful iron chelators.[11] This iron chelation can lead to the inhibition of α-ketoglutarate-dependent dioxygenases, which are iron-dependent enzymes in mammalian cells.[11] This can result in epigenetic effects, such as the accumulation of methylated histones and DNA, and the inhibition of collagen maturation.[11] These mechanisms are thought to contribute to some of the side effects observed in vivo, such as tendinopathies.[11]
Conclusion
The early in vitro evaluation of this compound was instrumental in defining its role as a potent, broad-spectrum antibacterial agent. These foundational studies clearly elucidated its mechanism of action, involving the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death.[2][4] Quantitative susceptibility testing provided a detailed map of its activity, confirming high potency against a wide range of Gram-negative pathogens and moderate activity against key Gram-positive bacteria.[3][5][7] The development of standardized protocols for MIC determination and enzyme inhibition assays provided the robust and reproducible data necessary for its progression through drug development. This body of work established norfloxacin as a significant advancement in the quinolone class of antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 3. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial spectrum of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Norfloxacin Hydrochloride: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of norfloxacin hydrochloride, a synthetic fluoroquinolone antibiotic. The document details its mechanism of action, quantitative efficacy against a range of clinically relevant bacteria, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] It is a broad-spectrum antibiotic, active against both Gram-positive and Gram-negative bacteria.[3][4] The primary targets are two Type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5] In Gram-negative bacteria, DNA gyrase is the primary target of norfloxacin.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[5] This is the main target in Gram-positive bacteria.
By binding to these enzymes, norfloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, which results in rapid cell death.[1][5]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
Norfloxacin demonstrates a wide spectrum of activity, though its potency varies between different bacterial species.[7] It is particularly active against a broad range of Gram-negative aerobic bacteria and has moderate activity against Gram-positive cocci.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro activity of norfloxacin against various bacterial isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data is presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).
Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | - | 0.05 | [8] |
| Enterobacteriaceae (family) | - | ≤0.5 | [9] |
| Klebsiella sp. | - | 0.4 | [8] |
| Salmonella sp. | - | 0.1 | [8] |
| Shigella sp. | - | 0.1 | [8] |
| Proteus mirabilis | - | 0.1 | [8] |
| Enterobacter cloacae | - | 0.2 | [8] |
| Serratia sp. | - | 1.6 | [8] |
| Pseudomonas aeruginosa | 0.8 | 3.1 | [8] |
| Haemophilus sp. | - | ≤0.25 | [9] |
| Neisseria sp. | - | ≤0.25 | [9] |
| Campylobacter sp. | - | ≤0.25 | [9] |
| Acinetobacter sp. | - | 6.3 | [8] |
Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | - | 1.6 | [8] |
| Staphylococcus aureus | 0.5 - 4 | 0.5 - 4 | [9] |
| Staphylococcus epidermidis | 0.5 - 4 | 0.5 - 4 | [9] |
| Streptococcus pyogenes | - | 6.3 | [8] |
| Streptococcus agalactiae | - | 3.1 | [8] |
| Enterococcus faecalis (enterococci) | 0.5 - 4 | 12.5 | [8][9] |
| Listeria monocytogenes | - | 3.1 | [8] |
Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.
Experimental Protocols for Susceptibility Testing
The determination of norfloxacin's antibacterial activity is performed using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures to ensure reproducibility and accuracy.[10][11][12][13] The broth microdilution method is a common technique used to determine MIC values.
Broth Microdilution Method Protocol
This protocol outlines the key steps for determining the MIC of this compound.
-
Preparation of Norfloxacin Dilutions: A series of twofold serial dilutions of this compound is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the norfloxacin dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of norfloxacin that completely inhibits visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound remains a significant fluoroquinolone with a well-characterized, broad-spectrum antibacterial profile. Its potent activity, particularly against Gram-negative pathogens, is a direct result of its targeted inhibition of bacterial DNA gyrase and topoisomerase IV. The standardized methodologies for susceptibility testing are crucial for the continued evaluation of its efficacy and for guiding its appropriate use in clinical and research settings. This guide provides foundational technical information for professionals engaged in antibiotic research and development.
References
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]
The Core Mechanism of Norfloxacin Hydrochloride: A Technical Guide to DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism by which norfloxacin hydrochloride inhibits bacterial DNA gyrase. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols necessary to study this interaction, thereby providing a foundational understanding for future research and development in the field of fluoroquinolone antibiotics.
Introduction to Norfloxacin and its Target: DNA Gyrase
Norfloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] Its primary mode of action is the inhibition of bacterial DNA gyrase (also known as DNA topoisomerase II) and, to a lesser extent, topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[2][4] DNA gyrase, in particular, is a unique bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[2][3] Norfloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity.[1]
The bactericidal action of norfloxacin stems from its ability to stabilize the transient covalent complex formed between DNA gyrase and DNA.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[2][6]
Quantitative Inhibition Data
The inhibitory potency of this compound against DNA gyrase has been quantified through various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 18.2 µM | Escherichia coli DNA gyrase | [7] |
| Ki | 1.8 x 10-6 M | DNA Supercoiling Inhibition | [8] |
| Apparent Kd | 1 x 10-6 M | Binding to pBR322 and ColE1 plasmids | [8] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Mechanism of Action: A Molecular Perspective
The inhibitory action of norfloxacin on DNA gyrase is a multi-step process that involves the formation of a ternary complex.
-
Binding to the Gyrase-DNA Complex: Norfloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it demonstrates significant binding to the complex formed between DNA gyrase and DNA.[5] The formation of this complex reveals specific, saturable binding sites for norfloxacin.[5]
-
Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. Norfloxacin intercalates into the DNA at the site of the break and interacts with both the DNA and the gyrase enzyme, effectively "poisoning" the enzyme.[9] This stabilizes the "cleavage complex," where the DNA is covalently linked to the gyrase subunits.[6][10]
-
Induction of DNA Breaks and Cell Death: The stabilization of the cleavage complex prevents the re-ligation of the DNA strands.[6] The collision of replication forks with these stalled gyrase-DNA complexes leads to the formation of irreversible double-stranded DNA breaks.[11][12] This extensive DNA damage triggers the bacterial SOS response and ultimately leads to cell death.
Signaling Pathway of Norfloxacin Action
Caption: Molecular pathway of this compound's bactericidal action.
Experimental Protocols
To investigate the inhibitory effects of this compound on DNA gyrase, two primary in vitro assays are commonly employed: the DNA supercoiling assay and the DNA cleavage assay.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence and absence of an inhibitor.
Logical Workflow for Supercoiling Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Methodology:
-
Reagents and Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (e.g., 10 mM in 0.1 M NaOH, then diluted in water)
-
Stop Buffer/Loading Dye (2X GSTEB): 80% (w/v) Glycerol, 200 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1 mg/mL Bromophenol Blue.
-
Chloroform:isoamyl alcohol (24:1)
-
1% (w/v) Agarose gel in 1X TAE buffer
-
Ethidium bromide staining solution (0.5 µg/mL)
-
-
Procedure:
-
On ice, prepare the reaction mixture in a final volume of 30 µL. For each reaction, combine:
-
6 µL of 5X Gyrase Assay Buffer
-
0.5 µg of relaxed pBR322 DNA
-
Varying concentrations of this compound (or vehicle control)
-
Nuclease-free water to bring the volume to 27 µL.
-
-
Initiate the reaction by adding 3 µL of a suitable dilution of DNA gyrase (typically 1 unit, which fully supercoils 0.5 µg of relaxed DNA in 30 minutes at 37°C).
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[13]
-
Stop the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 1 minute to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide for 15-30 minutes, followed by destaining in water.
-
Visualize the DNA bands under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
-
DNA Gyrase Cleavage Assay
This assay detects the formation of the stabilized cleavage complex by linearizing the supercoiled plasmid DNA.
Logical Workflow for Cleavage Assay
Caption: Workflow for the DNA gyrase cleavage assay.
Detailed Methodology:
-
Reagents and Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled pBR322 plasmid DNA (substrate)
-
5X Gyrase Assay Buffer (as in the supercoiling assay, but without ATP )
-
This compound stock solution
-
0.2% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Stop Buffer/Loading Dye (2X GSTEB)
-
1% (w/v) Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide
-
-
Procedure:
-
On ice, prepare the reaction mixture in a final volume of 30 µL. For each reaction, combine:
-
6 µL of 5X Gyrase Assay Buffer (without ATP)
-
0.5 µg of supercoiled pBR322 DNA
-
Varying concentrations of this compound (or vehicle control)
-
Nuclease-free water to bring the volume to 27 µL.
-
-
Add 3 µL of DNA gyrase.
-
Mix gently and incubate at 37°C for 60 minutes.
-
Add 2 µL of 0.2% SDS and 2 µL of 20 mg/mL Proteinase K.
-
Incubate at 37°C for a further 30 minutes to digest the gyrase.[14]
-
Add 6 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis.
-
Visualize the DNA bands under a UV transilluminator. The formation of a linear DNA band indicates the presence of the cleavage complex.
-
Quantify the intensity of the linear and supercoiled DNA bands.
-
Conclusion
This compound remains a cornerstone in understanding the mechanism of fluoroquinolone action. Its specific inhibition of bacterial DNA gyrase through the stabilization of the cleavage complex provides a clear model for the bactericidal effects of this class of antibiotics. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to further investigate the nuances of this interaction, explore the development of novel derivatives, and combat the growing challenge of antibiotic resistance. The provided diagrams serve to visually simplify the complex molecular pathways and experimental workflows, enhancing comprehension and facilitating future research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Norfloxacin derivatives as DNA gyrase and urease inhibitors: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
- 14. inspiralis.com [inspiralis.com]
Norfloxacin Hydrochloride and Topoisomerase IV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin hydrochloride, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class, exerts its potent bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.[1] One of its primary targets is DNA topoisomerase IV, a type II topoisomerase crucial for the segregation of newly replicated chromosomes in bacteria.[2] This technical guide provides a comprehensive overview of the inhibition of topoisomerase IV by this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and the downstream cellular consequences.
Mechanism of Action: Conversion to a Poisonous Adduct
Unlike simple enzyme inhibitors, norfloxacin does not merely block the catalytic activity of topoisomerase IV. Instead, it converts the enzyme into a toxic adduct on the bacterial DNA.[3] Norfloxacin binds to the enzyme-DNA complex, stabilizing a transient intermediate state where the DNA strands are cleaved.[2] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks.[2][3] These breaks are potent triggers of the bacterial SOS response, a DNA repair pathway, and ultimately lead to cell death.[3][4]
The formation of this ternary complex—composed of norfloxacin, topoisomerase IV, and DNA—effectively poisons the enzyme, transforming it from an essential cellular component into a lethal agent.[3] Resistance to norfloxacin often arises from mutations in the genes encoding topoisomerase IV, specifically in the quinolone resistance-determining region (QRDR), which reduce the binding affinity of the drug to the enzyme-DNA complex.[5]
Below is a diagram illustrating the mechanism of norfloxacin's inhibition of topoisomerase IV.
Caption: Mechanism of Norfloxacin Inhibition of Topoisomerase IV.
Quantitative Data: Inhibitory Activity of Norfloxacin
The inhibitory potency of norfloxacin against topoisomerase IV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. These values can vary depending on the bacterial species and the specific assay conditions.
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Staphylococcus aureus | Topoisomerase IV | 1.62 - 31.6 | [6] |
| Staphylococcus aureus | DNA Gyrase | 0.915 - 126 | [6] |
| Streptococcus pneumoniae | Topoisomerase IV | ~1.0 (CC25, µM) | [7] |
| Escherichia coli | Topoisomerase IV | Comparable to Norfloxacin | [5][8] |
Note: CC25 represents the concentration that causes 25% linearization of the input DNA.
Downstream Signaling: The SOS Response
The generation of double-stranded DNA breaks by the norfloxacin-topoisomerase IV-DNA complex is a major trigger for the bacterial SOS response.[3][4] This is a global response to DNA damage that involves the activation of a series of genes responsible for DNA repair and, in some cases, mutagenesis.
The following diagram outlines the signaling pathway leading from topoisomerase IV inhibition to the induction of the SOS response.
Caption: SOS Response Pathway Induced by Norfloxacin.
Experimental Protocols
Studying the inhibition of topoisomerase IV by norfloxacin involves several key in vitro assays. The following are detailed methodologies for two fundamental experiments.
Topoisomerase IV DNA Cleavage Assay
This assay is designed to detect the formation of the stable ternary complex and the resulting DNA cleavage.
a. Experimental Workflow:
Caption: DNA Cleavage Assay Experimental Workflow.
b. Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
5X S. aureus Topoisomerase IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl2, 25 mM DTT, 1.75 M potassium glutamate, 0.25 mg/mL albumin).[9]
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of approximately 15-20 µg/mL.[9]
-
Varying concentrations of this compound (dissolved in a suitable solvent like 10% DMSO).[9]
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified Topoisomerase IV to the reaction mixture. The amount of enzyme should be empirically determined to give optimal activity.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Trapping the Cleavage Complex: Stop the reaction and trap the covalent enzyme-DNA complex by adding Sodium Dodecyl Sulfate (SDS) to a final concentration of 0.2-0.5% and Proteinase K to a final concentration of 0.1-0.2 mg/mL.[9] Incubate at 37°C for another 30 minutes.
-
Sample Preparation for Electrophoresis: Add a stop buffer/loading dye (containing EDTA to chelate Mg2+ and a tracking dye). The samples can be extracted with a chloroform/isoamyl alcohol mixture to remove the protein.[9]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with an intercalating agent like ethidium bromide and visualize the DNA bands under UV light. The presence of linear DNA in the lanes containing norfloxacin indicates drug-induced cleavage.[9]
DNA Supercoiling Inhibition Assay
This assay measures the ability of norfloxacin to inhibit the catalytic activity of DNA gyrase, which is often studied in parallel with topoisomerase IV. A similar principle can be applied to measure the relaxation activity of topoisomerase IV.
a. Experimental Workflow:
Caption: DNA Supercoiling Inhibition Assay Workflow.
b. Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 30 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).
-
Relaxed plasmid DNA (e.g., relaxed pBR322) to a final concentration of approximately 15-20 µg/mL.
-
Varying concentrations of this compound.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified DNA Gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel and visualize the DNA. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of norfloxacin.
Conclusion
This compound's inhibition of topoisomerase IV is a complex and potent mechanism of bactericidal action. By converting the enzyme into a DNA-damaging agent, norfloxacin effectively disrupts DNA replication and triggers a cellular stress response that ultimately leads to bacterial death.[2][3] Understanding the intricacies of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of effective antimicrobial therapies and for combating the rise of antibiotic resistance. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals dedicated to this critical field of study.
References
- 1. Norfloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mlst.ouc.edu.cn [mlst.ouc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Norfloxacin Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This document provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin hydrochloride. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes metabolic and experimental pathways to offer a comprehensive resource for researchers and drug development professionals.
Pharmacokinetic Profile
The pharmacokinetic properties of Norfloxacin involve rapid but incomplete absorption, wide tissue distribution, limited metabolism, and primary elimination through renal and fecal routes.
Absorption
Following oral administration, Norfloxacin is rapidly absorbed, primarily from the small intestine. Peak serum concentrations are typically reached within 1 to 2 hours post-dose. The oral bioavailability is estimated to be between 30% and 40%. Studies have shown that while peak serum levels and the area under the plasma concentration-time curve (AUC) increase with the dose, this increase is not linear at doses above 800 mg, suggesting dose-dependent absorption. The presence of food or certain supplements can delay and reduce absorption.
Distribution
Norfloxacin is widely distributed throughout the body. The serum protein binding is low, ranging from 10% to 15%, which allows for good penetration into various tissues. High concentrations of the drug are found in renal and prostatic tissues. It also distributes into the gallbladder, liver, seminal fluid, and bile, with biliary concentrations potentially reaching up to 10 times higher than serum levels.
Metabolism
Metabolism is considered a minor pathway for Norfloxacin elimination. The liver is a site of metabolism, where cytochrome P450 enzymes play a role in its biotransformation. Six active metabolites have been identified, all involving modifications to the piperazine ring. These metabolites possess some microbiological activity but are less potent than the parent compound. The urinary excretion of these metabolites accounts for less than 10% of the administered dose.
Excretion
The primary route of elimination for Norfloxacin is through the kidneys, with both glomerular filtration and active tubular secretion contributing to its high renal clearance rate of approximately 275 mL/min. Within 24 hours of administration, 26% to 32% of the dose is recovered in the urine as unchanged Norfloxacin, with an additional 5% to 8% as its metabolites. A significant portion, around 30% of the administered dose, is also recovered in the feces, which may consist of unabsorbed drug or drug eliminated through biliary excretion. The elimination half-life is typically between 3 and 4 hours in individuals with normal renal function.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound following oral administration in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Norfloxacin
| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference(s) |
| Cmax (µg/mL) | 0.8 | 1.36 - 2.0 | 2.4 | |
| Tmax (hours) | ~1 | 1 - 2 | ~1 | |
| AUC₀-t (ng·h/mL) | - | 6228.18 - 6706.32 | - | |
| Elimination Half-life (t½, hours) | 3 - 4 | 3 - 4 | 3 - 4 | |
| Bioavailability (%) | 30 - 40 | 30 - 40 | 30 - 40 |
Table 2: General Pharmacokinetic and Excretion Parameters
| Parameter | Value | Reference(s) |
| Protein Binding (%) | 10 - 15 | |
| Renal Clearance (mL/min) | ~275 | |
| Urinary Excretion (Unchanged Drug) | 26 - 32% (within 24h) | |
| Urinary Excretion (Metabolites) | 5 - 8% (within 24h) | |
| Fecal Excretion (%) | ~30 | |
| Effect of Renal Impairment (CrCl <30 mL/min) | t½ increases to ~6.5 hours |
Experimental Protocols
Protocol for a Bioavailability/Bioequivalence Study
This protocol outlines a typical experimental design for assessing the bioequivalence of two Norfloxacin 400 mg tablet formulations.
-
Study Design: A single-dose, two-sequence, randomized, open-label, crossover study is commonly employed.
-
Subjects: Healthy adult male volunteers (typically 18-35 years old) are recruited. Subjects undergo a full medical screening and provide informed consent.
-
Procedure:
-
Subjects are divided into two groups and fast overnight before drug administration.
-
In the first period, one group receives the test formulation, and the other receives the reference formulation with a standardized volume of water.
-
Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at predefined time points: 0 (pre-dose), and then at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
-
Urine samples may also be collected over a 24-hour period.
-
A washout period of at least one week separates the two treatment periods.
-
In the second period, subjects receive the alternate formulation.
-
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
Protocol for Analytical Quantification of Norfloxacin
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and accurate method for quantifying Norfloxacin in biological matrices.
-
Sample Preparation (Plasma):
-
To a 1 mL aliquot of plasma, a protein precipitating agent like acetonitrile is added.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 3500 rpm for 10 minutes) to pellet the precipitated proteins.
-
The clear supernatant is transferred to a new tube and may be evaporated to dryness and reconstituted in the mobile phase or injected directly.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector set at an excitation wavelength of approximately 280 nm and an emission wavelength of 445 nm.
-
-
Validation: The method is validated according to ICH guidelines for selectivity, sensitivity (LOD/LOQ), linearity, precision, and accuracy.
Mandatory Visualizations
Metabolic Pathway of Norfloxacin
The metabolism of Norfloxacin primarily involves modifications of its piperazine moiety, leading to several metabolites that are less active than the parent drug.
Caption: Metabolic pathway of Norfloxacin via piperazine ring modification.
Experimental Workflow for a Pharmacokinetic Study
This diagram illustrates the logical flow of a typical clinical pharmacokinetic study for an oral drug formulation like Norfloxacin.
Caption: Standard workflow for a two-period crossover pharmacokinetic study.
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Norfloxacin Hydrochloride: Application Notes and Protocols for Microbiological Experimental Design
This document provides detailed application notes and protocols for conducting microbiological experiments with this compound. It is intended for use by professionals in research and drug development.
Introduction
This compound is a first-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary application is in the treatment of urinary tract infections.[2] Understanding its microbiological profile through standardized experimental designs is crucial for both research and clinical applications.
Mechanism of Action
Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] Specifically, DNA gyrase introduces negative supercoils into DNA, a necessary step for initiating replication, while topoisomerase IV is involved in the separation of replicated chromosomes.[3] By inhibiting these enzymes, norfloxacin disrupts DNA synthesis and cell division, ultimately leading to bacterial cell death.[1][3] The fluorine atom at position 6 of its structure enhances its potency against Gram-negative organisms, and the piperazine moiety at position 7 is responsible for its anti-pseudomonal activity.[4]
Figure 1: Simplified signaling pathway of Norfloxacin's mechanism of action.
Key Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism.
Protocol: Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[5]
-
Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[6]
-
Disk Application: Aseptically apply a 10 µg norfloxacin disk to the agar surface.[6][7]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around the disk and interpret the results as susceptible, intermediate, or resistant based on established breakpoints (e.g., susceptible: ≥17 mm; intermediate: 13-16 mm; resistant: ≤12 mm).[7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Norfloxacin Dilutions: Prepare a series of two-fold dilutions of norfloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of norfloxacin that shows no visible bacterial growth.[9]
Figure 2: Experimental workflow for MIC determination.
Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (typically >10^10 CFU).[10]
Protocol: Agar Plate Method
-
Inoculum Preparation: Prepare a high-density bacterial culture (≥10^10 CFU/mL).[10]
-
Plating: Plate the high-density inoculum onto a series of agar plates containing increasing concentrations of norfloxacin.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
MPC Determination: The MPC is the lowest norfloxacin concentration at which no bacterial colonies are observed.[10]
Time-Kill Curve Analysis
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare culture tubes with broth containing various concentrations of norfloxacin (e.g., 0x, 1x, 4x, and 16x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Counts: Perform serial dilutions of the aliquots and plate them to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each norfloxacin concentration.
Figure 3: Logical relationship for Time-Kill Curve Analysis.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[11]
Protocol:
-
Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of norfloxacin (e.g., 2x or 4x MIC) for a defined period (e.g., 1 hour).[11][12] A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: Remove the norfloxacin by dilution or washing the bacterial cells.[11]
-
Monitoring Growth: Monitor the growth of both the treated and control cultures by measuring optical density or performing viable counts at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the treated culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the control culture.[13]
Data Presentation
Table 1: Example of Norfloxacin MIC and Zone Diameter Data
| Organism | Strain | MIC (µg/mL) | Zone Diameter (mm) | Interpretation |
| Escherichia coli | ATCC 25922 | 0.06 | 30 | Susceptible |
| Staphylococcus aureus | ATCC 29213 | 1.0 | 22 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | 4.0 | 18 | Susceptible |
| Enterococcus faecalis | ATCC 29212 | 16.0 | 14 | Intermediate |
| Klebsiella pneumoniae | Clinical Isolate | 64.0 | 10 | Resistant |
Table 2: Example of Time-Kill Curve Data for E. coli ATCC 25922 (log10 CFU/mL)
| Time (hours) | Control (0x MIC) | 1x MIC | 4x MIC | 16x MIC |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.2 | 3.1 |
| 4 | 8.5 | 4.8 | 3.0 | <2.0 |
| 6 | 9.1 | 4.1 | <2.0 | <2.0 |
| 24 | 9.5 | 3.5 (regrowth) | <2.0 | <2.0 |
Table 3: Example of PAE Data for Norfloxacin
| Organism | Norfloxacin Conc. | Exposure Time (h) | PAE (h) |
| E. coli ATCC 25922 | 4x MIC | 1 | 2.5 |
| S. aureus ATCC 29213 | 4x MIC | 1 | 3.1 |
| P. aeruginosa ATCC 27853 | 4x MIC | 1 | 1.8 |
References
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. Norfloxacin (Noroxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. microxpress.in [microxpress.in]
- 6. micromasterlab.com [micromasterlab.com]
- 7. Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 11. Post-antibiotic effect of three quinolones against gram negative isolates from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Postantibiotic effects of norfloxacin and netilmicin and their influence on the biological properties of Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Postantibiotic effects of imipenem, norfloxacin, and amikacin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Norfloxacin Hydrochloride for In Vitro Bacterial Culture
Introduction
Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is a valuable tool for in vitro research, primarily used in antimicrobial susceptibility testing (AST), studies on bacterial resistance mechanisms, and as a selective agent in microbiological culture.
Mechanism of Action
Norfloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, the primary target is DNA gyrase (composed of GyrA and GyrB subunits). This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for DNA replication and transcription.[3] Norfloxacin binds to the enzyme-DNA complex, trapping it and leading to double-strand DNA breaks.[1]
-
Topoisomerase IV Inhibition: In many Gram-positive bacteria, the primary target is topoisomerase IV (composed of ParC and ParE subunits). This enzyme is crucial for separating interlinked daughter chromosomes after DNA replication, a process called decatenation.[2] Inhibition of topoisomerase IV prevents proper chromosome segregation, thereby halting cell division.[2]
By inhibiting these enzymes, norfloxacin effectively blocks bacterial DNA replication and repair, ultimately leading to cell death.[4][5] The drug exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart, which accounts for its selective toxicity.[4]
Data Presentation
Table 1: Physicochemical Properties of Norfloxacin Hydrochloride
| Property | Value |
|---|---|
| Chemical Name | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
| Molecular Formula | C₁₆H₁₈FN₃O₃ · HCl |
| Molecular Weight | 355.8 g/mol [6] |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Sparingly soluble in water; Soluble in acidic solutions (e.g., 0.1N HCl)[6] |
Table 2: Quality Control (QC) Ranges for Norfloxacin MIC Testing *
| Quality Control Strain | ATCC® No. | CLSI MIC Range (µg/mL) |
|---|---|---|
| Escherichia coli | 25922 | 0.03 - 0.125[7][8] |
| Staphylococcus aureus | 29213 | 0.5 - 2.0[7][8] |
| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0[7][8] |
| Enterococcus faecalis | 29212 | 2.0 - 8.0[7][8] |
*As per CLSI guidelines. Laboratories should establish their own internal QC limits.
Table 3: Typical In Vitro Activity of Norfloxacin Against Various Bacteria
| Bacterial Group / Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Enterobacteriaceae | - | 0.25[9] |
| Pseudomonas aeruginosa | - | 0.12 - 2.0[9] |
| Haemophilus influenzae | - | 0.03 - 0.12[9] |
| Neisseria gonorrhoeae | - | 0.008 - 0.016[9] |
| Staphylococci | 1.0 | 0.25 - 4.0[9] |
| Streptococci | - | 0.5 - 64[9] |
*MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. These values can vary significantly based on resistance patterns.
Table 4: Interpretive Criteria for Norfloxacin Disk Diffusion Susceptibility Testing (10 µg disk) *
| Zone Diameter (mm) | Interpretation |
|---|---|
| ≥ 17 | Susceptible (S)[10] |
| 13 - 16 | Intermediate (I)[10] |
| ≤ 12 | Resistant (R)[10] |
*Based on historical data. Note: Norfloxacin breakpoints have been removed from the most recent CLSI M100 documents as of the 29th edition, as other fluoroquinolones are now more commonly tested.[11] These values are provided for research and reference purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution. Adjust quantities as needed.
Materials:
-
This compound powder (analytical grade)
-
0.1 N Hydrochloric Acid (HCl), sterile
-
Sterile, deionized water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Calibrated balance and weigh boats
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1 mL of sterile 0.1 N HCl to the tube. Vortex thoroughly until the powder is completely dissolved. The acidic solution aids in the solubilization of the hydrochloride salt.
-
Dilution: Add sterile, deionized water to bring the total volume to 10 mL. This will result in a final concentration of 10 mg/mL. Vortex again to ensure the solution is homogeneous.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe. Filter-sterilize the solution into a new, sterile conical tube. This is crucial for preventing contamination of bacterial cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or below, protected from light.[12] Properly stored, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
This compound stock solution (e.g., 10 mg/mL, prepared as above)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial isolate for testing
-
Quality Control (QC) strains (e.g., E. coli ATCC® 25922)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multi-channel pipette
Procedure:
-
Inoculum Preparation: a. Select 3-4 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation. b. Transfer the colonies to a tube containing 5 mL of sterile saline. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). e. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Norfloxacin Dilution Series: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria). b. Prepare an intermediate dilution of your norfloxacin stock solution. For example, to test a range from 64 µg/mL down to 0.06 µg/mL, create a 128 µg/mL working solution in CAMHB. c. Add 100 µL of the 128 µg/mL working solution to well 1. d. Using a multi-channel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. e. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This creates a gradient of antibiotic concentrations.
-
Inoculation: a. Using a multi-channel pipette, add 50 µL of the final bacterial inoculum (prepared in step 1e) to wells 1 through 11. The final volume in each well will be 100 µL. b. Do not add bacteria to well 12 (sterility control).
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35°C ± 2°C in ambient air for 16-20 hours.[13]
-
Reading and Interpretation: a. After incubation, examine the plate from the bottom using a reading mirror or by placing it on a dark, non-reflective surface. b. The sterility control (well 12) should show no growth. c. The growth control (well 11) should show distinct turbidity. d. The MIC is the lowest concentration of norfloxacin at which there is complete visual inhibition of bacterial growth (no turbidity or pellet).[14]
Visualizations
Caption: Mechanism of action of Norfloxacin in bacteria.
References
- 1. Norfloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 3. Investigations into the mechanism of action of the antibacterial agent norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Norfloxacin: Antibiotic Uses, Side Effects & Dosage [medicinenet.com]
- 6. longdom.org [longdom.org]
- 7. Quality control limits for microdilution susceptibility tests with norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality control limits for microdilution susceptibility tests with norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of norfloxacin (MK-0366) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tentative interpretive standards for disk diffusion susceptibility testing with norfloxacin (MK-0366, AM-715) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microxpress.in [microxpress.in]
- 14. himedialabs.com [himedialabs.com]
Application Note: Quantification of Norfloxacin Hydrochloride using a Validated RP-HPLC Method
This application note details a precise, accurate, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Norfloxacin hydrochloride in bulk drug and pharmaceutical dosage forms. The described protocol is based on established and validated methodologies, ensuring reliability for quality control and research purposes.
Principle
The method employs isocratic elution on a C18 stationary phase. This compound is separated from excipients and potential impurities using a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from known concentrations of a Norfloxacin reference standard.
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Filtration assembly with 0.45 µm membrane filters.
-
-
Chemicals and Reagents:
-
This compound Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Orthophosphoric Acid (Analytical Grade).
-
Water (HPLC Grade).
-
-
Chromatographic Column:
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Prepare a 0.025 M Potassium Dihydrogen Phosphate solution by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[1]
-
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v).[2]
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath before use.[2]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).[3]
Preparation of Sample Solution (from Tablets)
-
Weigh and Powder: Weigh and finely powder a minimum of 10 Norfloxacin tablets.
-
Initial Dissolution: Accurately weigh a quantity of the powder equivalent to 40 mg of Norfloxacin and transfer it to a 100 mL volumetric flask.[1]
-
Extraction: Add approximately 25 mL of the mobile phase, and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1][2]
-
Dilution: Dilute the solution to the mark with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Final Dilution: Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Data Presentation
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.025M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (80:20, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL[6][7] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 280 nm[3][4][8] |
| Run Time | ~10 minutes |
System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. The results should conform to the limits specified in the table below.[9]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[9] |
| Theoretical Plates | > 2500[7] |
| % RSD for Peak Area | ≤ 2.0% (for ≥ 5 replicate injections)[9] |
| Retention Time | Typically ~5-8 minutes[2][5] |
Method Validation Summary
The HPLC method is validated according to ICH guidelines.[4][5] A summary of typical performance characteristics is provided below.
| Validation Parameter | Typical Result |
| Linearity Range | 10 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3][5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (% RSD) | < 2.0%[4][5] |
| Limit of Detection (LOD) | ~0.35 µg/mL[3] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL[2][3] |
Visualization
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for Norfloxacin HCl quantification by HPLC.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. wjpmr.com [wjpmr.com]
- 3. primescholars.com [primescholars.com]
- 4. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Rapid HPLC Determination of Norfloxacin, Levofloxacin, and Moxifloxacin Alone or in a Mixture [ejchem.journals.ekb.eg]
- 9. mtc-usa.com [mtc-usa.com]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Norfloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3][4] By targeting these enzymes, norfloxacin disrupts critical cellular processes, ultimately leading to bacterial cell death.[3][4] The emergence of bacterial resistance to norfloxacin and other fluoroquinolones poses a significant challenge in clinical settings. Understanding the mechanisms underlying this resistance is crucial for the development of new therapeutic strategies. These application notes provide detailed protocols for utilizing norfloxacin hydrochloride to investigate the primary mechanisms of bacterial resistance: target modification and active efflux.
Key Bacterial Resistance Mechanisms to Norfloxacin
Bacterial resistance to norfloxacin predominantly arises from two main strategies:
-
Target-Mediated Resistance: This occurs through mutations in the genes encoding the drug's primary targets, DNA gyrase and topoisomerase IV. Specifically, mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase subunits) and the parC and parE genes (encoding topoisomerase IV subunits) can reduce the binding affinity of norfloxacin to these enzymes, thereby diminishing its inhibitory effect.[4][5]
-
Reduced Intracellular Drug Concentration: Bacteria can limit the intracellular accumulation of norfloxacin through two main approaches:
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as NorA in Staphylococcus aureus, actively transports norfloxacin out of the bacterial cell.[6][7]
-
Decreased Permeability: Alterations in the bacterial outer membrane, such as modifications to porin proteins like OmpF in Escherichia coli, can reduce the influx of norfloxacin into the cell.[8][9]
-
Data Presentation: Norfloxacin Susceptibility
The susceptibility of bacterial isolates to norfloxacin is quantitatively determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.
Table 1: Norfloxacin MIC Breakpoints for Susceptibility and Resistance
| Organism Category | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Urinary Tract Isolates | ≤ 16[10] | - | ≥ 32[10] |
| General Susceptibility | ≤ 4[11][12] | 8[11] | ≥ 16[11] |
Table 2: Example Norfloxacin MICs for Quality Control Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.03 - 0.125[13] |
| Pseudomonas aeruginosa ATCC 27853 | 1.0 - 4.0[13] |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2.0[13] |
| Enterococcus faecalis ATCC 29212 | 2.0 - 8.0[13] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study bacterial resistance to norfloxacin.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of norfloxacin that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile multichannel pipette and tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Norfloxacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile distilled water) to a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Prepare Norfloxacin Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the norfloxacin stock solution to the first column of wells, resulting in a concentration of 640 µg/mL. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the Microtiter Plate: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of norfloxacin at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Protocol 2: Selection of Norfloxacin-Resistant Mutants by Serial Passage
This method is used to generate bacterial mutants with increased resistance to norfloxacin through gradual exposure to the antibiotic.
Materials:
-
This compound
-
Bacterial culture
-
Liquid growth medium (e.g., Luria-Bertani broth or Mueller-Hinton broth)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the parental bacterial strain for norfloxacin using the broth microdilution method (Protocol 1).
-
Initiate Serial Passage: Inoculate a culture tube containing liquid medium with the parental strain. Add norfloxacin at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate and Monitor Growth: Incubate the culture with shaking at the optimal temperature for the bacterium. Monitor the growth by measuring the OD₆₀₀.
-
Subsequent Passages: Once the culture reaches a sufficient density (e.g., late logarithmic or early stationary phase), dilute it into a fresh tube of medium containing a two-fold higher concentration of norfloxacin.
-
Repeat Passaging: Continue this process of daily passaging into medium with incrementally increasing concentrations of norfloxacin.
-
Isolation of Resistant Mutants: At various stages of the serial passage, plate a sample of the culture onto agar plates containing different concentrations of norfloxacin to isolate individual resistant colonies.
-
Characterization of Mutants: Determine the MIC of the isolated mutants to confirm the level of resistance. Further characterization can include sequencing of target genes (Protocol 4) and efflux pump analysis (Protocol 3).
Protocol 3: Efflux Pump Activity Assay Using an Efflux Pump Inhibitor
This assay assesses the contribution of efflux pumps to norfloxacin resistance by measuring the change in MIC in the presence and absence of an efflux pump inhibitor, such as reserpine.
Materials:
-
This compound
-
Reserpine (or another suitable efflux pump inhibitor)
-
Bacterial isolate (wild-type and potentially resistant mutant)
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Prepare two sets of microtiter plates for MIC determination as described in Protocol 1.
-
In the first set of plates, perform the norfloxacin MIC determination as usual.
-
In the second set of plates, add reserpine to all wells (except the sterility control) at a final concentration that is sub-inhibitory to the bacteria (this concentration needs to be predetermined).
-
Perform the norfloxacin serial dilutions and inoculate both sets of plates with the bacterial suspension.
-
Incubate the plates and determine the MIC of norfloxacin in the absence and presence of reserpine.
-
Analyze the Results: A significant decrease (typically a four-fold or greater reduction) in the norfloxacin MIC in the presence of the efflux pump inhibitor suggests that an active efflux mechanism contributes to resistance.[14]
Protocol 4: Analysis of Mutations in DNA Gyrase and Topoisomerase IV Genes
This protocol involves the amplification and sequencing of the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify mutations associated with resistance.
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA, gyrB, parC, and parE
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the wild-type and norfloxacin-resistant bacterial strains using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: a. Set up PCR reactions for each gene (gyrA, gyrB, parC, parE) using primers that flank the QRDRs. b. The PCR reaction should contain the extracted genomic DNA, forward and reverse primers, PCR master mix, and nuclease-free water. c. Use a thermal cycler with an appropriate program for amplification (denaturation, annealing, and extension steps and temperatures will depend on the primers and target DNA).
-
Verification of PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the correct size.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the resistant mutants with the corresponding sequences from the susceptible parent strain to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions in the QRDRs.
Visualization of Pathways and Workflows
Caption: Norfloxacin action and bacterial resistance pathways.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical workflow for investigating norfloxacin resistance.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Selection of Resistant Bacteria at Very Low Antibiotic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. microxpress.in [microxpress.in]
- 12. woah.org [woah.org]
- 13. Quality control limits for microdilution susceptibility tests with norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 16S and GyrB bacterial amplification [protocols.io]
Application Notes and Protocols for UV Spectrophotometric Analysis of Norfloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin hydrochloride is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1] It is widely used in the treatment of various bacterial infections, particularly urinary tract infections. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be effectively employed for the quantitative analysis of this compound. This document provides detailed application notes and protocols for the analysis of this compound using UV spectrophotometry.
Principle
The method is based on the measurement of the absorption of ultraviolet radiation by this compound in a suitable solvent. This compound exhibits a characteristic absorption spectrum in the UV region, and the absorbance at a specific wavelength is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound in 0.1 N hydrochloric acid is typically observed at approximately 277-278 nm.[2][3][4]
Data Presentation
Table 1: Method Validation Parameters for UV Spectrophotometric Analysis of this compound
| Parameter | Result | Reference |
| Wavelength (λmax) | 277 - 278 nm | [2][3][4] |
| Solvent | 0.1 N Hydrochloric Acid | [2][3][4] |
| Linearity Range | 2 - 16 µg/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.999 | [2][5] |
| Accuracy (% Recovery) | 99.23% - 101% | [4] |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.67 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 2.03 µg/mL | [2] |
Note: The specific values for validation parameters may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Preparation of 0.1 N Hydrochloric Acid (HCl) Solution
Materials:
-
Concentrated Hydrochloric Acid (analytical grade)
-
Distilled or deionized water
-
Volumetric flask (1000 mL)
-
Graduated cylinder
Procedure:
-
Carefully measure 8.3 mL of concentrated hydrochloric acid using a graduated cylinder.
-
Transfer the acid to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
-
Swirl the flask gently to mix the solution.
-
Make up the volume to 1000 mL with distilled water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Preparation of Standard Stock Solution of this compound (100 µg/mL)
Materials:
-
This compound reference standard
-
0.1 N Hydrochloric Acid
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with 0.1 N HCl.
-
Mix the solution thoroughly.
Preparation of Working Standard Solutions and Calibration Curve
Materials:
-
Standard Stock Solution (100 µg/mL)
-
0.1 N Hydrochloric Acid
-
Volumetric flasks (10 mL)
-
Pipettes
Procedure:
-
From the standard stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.[4]
-
Dilute with 0.1 N HCl to obtain final concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[4]
-
Measure the absorbance of each working standard solution at the λmax (approximately 277-278 nm) against a 0.1 N HCl blank.
-
Plot a calibration curve of absorbance versus concentration.
Preparation of Sample Solution (from Tablet Formulation)
Materials:
-
This compound tablets
-
Mortar and pestle
-
0.1 N Hydrochloric Acid
-
Volumetric flasks (100 mL, 50 mL)
-
Analytical balance
-
Whatman filter paper No. 42
Procedure:
-
Weigh and finely powder 20 this compound tablets to get a homogenous mixture.[2][6]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Norfloxacin.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
From the filtered solution, pipette an appropriate volume and dilute with 0.1 N HCl to obtain a final concentration within the calibrated range.
Spectrophotometric Measurement and Quantification
Procedure:
-
Set the spectrophotometer to the predetermined λmax (around 277-278 nm).
-
Use 0.1 N HCl as the blank.
-
Measure the absorbance of the final sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of Experimental Workflow
References
Application Notes: Norfloxacin Hydrochloride in Urinary Tract Infection (UTI) Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of norfloxacin hydrochloride in preclinical research models of urinary tract infections (UTIs). Norfloxacin, a fluoroquinolone antibiotic, is a critical agent in studying the pathogenesis and treatment of UTIs. Its mechanism of action involves the targeted inhibition of bacterial DNA replication.[1][2] This document outlines detailed protocols for inducing experimental UTIs in rodent models, administration of this compound, and subsequent evaluation of its efficacy. Furthermore, it compiles essential pharmacokinetic and efficacy data into structured tables to aid in experimental design and data interpretation.
Mechanism of Action
Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, such as the common uropathogen Escherichia coli, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[2] By binding to DNA gyrase, norfloxacin traps the enzyme in a state where it has cleaved the DNA, leading to the formation of double-strand breaks and subsequent cell death.[2][3] Topoisomerase IV, the primary target in many Gram-positive bacteria, is responsible for separating interlinked daughter chromosomes after replication. Its inhibition by norfloxacin prevents bacterial cell division.[2]
Caption: Mechanism of Norfloxacin Action.
Experimental Protocols & Workflows
A common and effective method for establishing a UTI in a research setting is the transurethral inoculation model in mice or rats. This approach mimics the natural ascending route of infection in humans.
Workflow for Murine UTI Model and Treatment
The following diagram outlines the typical workflow from preparing the bacterial inoculum to assessing the therapeutic efficacy of this compound.
Caption: Experimental Workflow for UTI Model.
Protocol: Induction of UTI in Mice
This protocol is adapted from established methods for inducing experimental cystitis.[4][5]
-
Preparation of Bacterial Inoculum:
-
Streak a uropathogenic E. coli (UPEC) strain from a frozen stock onto an appropriate agar plate (e.g., LB agar) and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of broth and incubate standing at 37°C overnight to promote the expression of type 1 pili, which are important for bladder colonization.[5]
-
Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10⁸-10⁹ CFU/mL. The exact inoculum volume is typically 10 to 50 µL.[4]
-
-
Animal Preparation and Inoculation:
-
Anesthetize 8-12 week old female mice using a recommended anesthetic (e.g., isoflurane or ketamine/xylazine).[4]
-
Place the mouse in a supine position. Gently apply pressure to the lower abdomen to empty the bladder.[5]
-
Introduce a sterile, lubricated catheter (e.g., a polyethylene tubing-covered 30-gauge needle) gently into the urethral orifice.[4][6]
-
Slowly instill 10-50 µL of the bacterial suspension into the bladder.
-
Slowly withdraw the catheter to prevent leakage of the inoculum.[7]
-
Allow the mouse to recover in a clean, warm cage.
-
Protocol: this compound Administration
-
Preparation: Dissolve this compound powder in a suitable vehicle. For oral administration studies in rodents, a suspension in 5% Tween 80/5% ethanol or sterile water is common.[8]
-
Administration: Treatment typically begins 24 hours post-infection to allow the infection to establish. Administer the prepared norfloxacin solution orally via gavage. Vehicle-only is administered to the control group. The volume is determined based on the animal's weight and the desired dose.
Protocol: Assessment of Bacterial Load
-
Tissue Harvesting: At a predetermined time point post-treatment (e.g., 24-48 hours after the final dose), euthanize the mice by an approved method.
-
Homogenization: Aseptically remove the bladder and both kidneys. Place each organ into a separate tube containing a known volume of sterile PBS (e.g., 1 mL) and sterile beads.[4] Homogenize the tissues using a bead beater homogenizer.
-
Plating and Enumeration: Create serial 10-fold dilutions of the tissue homogenates in sterile PBS. Plate 100 µL of each appropriate dilution onto agar plates.
-
Calculation: Incubate the plates overnight at 37°C. Count the colonies on the plates and calculate the number of CFU per gram of tissue or per organ.
Quantitative Data
Table: Pharmacokinetic Parameters of Norfloxacin in Animal Models
The following table summarizes key pharmacokinetic parameters of norfloxacin in common laboratory animal species. Understanding these parameters is crucial for designing effective dosing regimens.
| Animal Species | Route of Admin. | Dose (mg/kg) | Serum Half-life (t½) | Peak Serum Conc. (Cmax) | Reference |
| Mouse | Oral | 25 | ~3-4 hours | ~1.5 µg/mL | [3][8] |
| Mouse | Subcutaneous | 25 | ~3-4 hours | ~4.0 µg/mL | [8] |
| Rat | Oral | 25 | ~3-4 hours | ~0.8 µg/mL | [3][8] |
| Rhesus Monkey | Oral | 25 | ~3-4 hours | 1.0-2.35 µg/mL | [3][8] |
Note: Serum half-life in rodents and monkeys is reported to be similar to that in humans.[3][8]
Table: Efficacy of Norfloxacin in Rodent UTI Models
This table presents data on the efficacy of norfloxacin in treating experimental UTIs. Efficacy is typically measured by the reduction in bacterial load in the urinary tract.
| Animal Model | Bacterial Strain | Norfloxacin Dose (mg/kg) | Treatment Details | Outcome | Reference |
| Rat (Cystitis) | Escherichia coli | 60 | Single oral dose | Consistently lowered CFU in bladder tissue; as effective as fosfomycin. | [1] |
| Rat (Cystitis) | Escherichia coli | 200 | Single oral dose | Consistently lowered CFU in bladder tissue. | [1] |
| Rat (Cystitis) | Proteus mirabilis | 60 or 200 | Single oral dose | Consistently lowered CFU in bladder tissue. | [1] |
| Rat (Cystitis) | Klebsiella pneumoniae | 60 or 200 | Single oral dose | Lowered CFU in bladder tissue, but less active than in E. coli or P. mirabilis infections. | [1] |
These notes are intended to serve as a foundational guide. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines for animal care, and the specific characteristics of the bacterial strains and animal models being used.
References
- 1. Treatment of experimental cystitis in the rat with a single dose of fosfomycin trometamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfloxacin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 3. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Single-dose treatment of acute cystitis with norfloxacin. 1st report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multiclinic study of norfloxacin for treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose rufloxacin versus 3-day norfloxacin treatment of uncomplicated cystitis: clinical evaluation and pharmacodynamic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Norfloxacin Hydrochloride Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with norfloxacin hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a sparingly soluble drug in water. Its solubility is highly dependent on the pH of the solution. The intrinsic water solubility of norfloxacin is approximately 0.28 mg/mL at 25°C.[1][2]
Q2: How does pH affect the solubility of this compound?
A2: Norfloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[3][4] Its solubility is lowest at its isoelectric point, which is around pH 7.5, and increases significantly in acidic (pH < 5) and alkaline (pH > 10) conditions.[5][6] This is due to the ionization of the molecule to form more soluble cationic or anionic species.
Q3: What are the pKa values for norfloxacin?
A3: The reported pKa values for norfloxacin are approximately 6.34 for the carboxylic acid group and 8.75 for the piperazinyl group.[1]
Q4: How does temperature affect the solubility of this compound?
Q5: In which common laboratory solvents is norfloxacin soluble?
A5: Norfloxacin exhibits solubility in various organic solvents. For instance, it is soluble in glacial acetic acid and slightly soluble in methanol and ethanol.[1] It is also soluble in organic solvents like DMSO and dimethylformamide.[6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon dissolution in neutral water. | This compound has its lowest solubility around neutral pH (isoelectric point ~7.5).[5] | 1. Adjust pH: Acidify the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) to achieve a pH below 5, or basify the solution with a dilute base (e.g., 0.1 M NaOH) to achieve a pH above 10.[6] 2. Use a buffer: Prepare the solution in a buffer system with a pH outside the isoelectric range (e.g., acetate buffer at pH 4.0).[3] |
| Incomplete dissolution even after pH adjustment. | The concentration of this compound may exceed its solubility limit at the given pH and temperature. | 1. Increase Temperature: Gently warm the solution while stirring. Ensure the temperature does not degrade the compound. 2. Use a Co-solvent: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the aqueous solution. This can increase the solubility of poorly soluble drugs. 3. Consider Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles. |
| Variability in solubility measurements between experiments. | Inconsistent experimental conditions can lead to variable results. | 1. Control pH: Ensure the pH of the solution is precisely controlled and measured in every experiment. 2. Equilibration Time: Allow sufficient time for the solution to reach equilibrium. The shake-flask method, a standard for solubility determination, often requires 24-48 hours of agitation.[7] 3. Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or incubator. |
| Drug degradation during dissolution. | Norfloxacin can be sensitive to light and certain pH conditions, which may lead to degradation. | 1. Protect from Light: Conduct experiments in amber glassware or under reduced light conditions.[1] 2. Assess Stability: If degradation is suspected, perform stability studies under the experimental conditions (e.g., using HPLC to detect degradation products). |
Quantitative Data Summary
The following tables summarize the solubility of norfloxacin under various conditions.
Table 1: Solubility of Norfloxacin in Different Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.28[1] |
| Methanol | 0.98[1] |
| Ethanol | 1.9[1][6] |
| Acetone | 5.1[1][6] |
| Chloroform | 5.5[1][6] |
| Glacial Acetic Acid | 340[1][6] |
Table 2: pH-Dependent Aqueous Solubility of Norfloxacin
| pH | Solubility Description |
| < 5 | Sharply increased solubility |
| ~7.5 | Least soluble[5] |
| > 10 | Sharply increased solubility |
| 1.2 (0.1 M HCl) | Significantly higher than in pure water |
| 7.4 (Phosphate Buffer) | Lower solubility compared to acidic conditions[4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Aqueous solvent of interest (e.g., purified water, buffer solution)
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a flask containing a known volume of the aqueous solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of norfloxacin in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Quantification of Norfloxacin using UV-Vis Spectrophotometry
This protocol describes how to quantify the concentration of norfloxacin in a solution using UV-Vis spectrophotometry.
Materials:
-
This compound standard
-
Solvent used for dissolution (e.g., 0.1 M HCl)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of the solvent (e.g., 100 mg in 100 mL of 0.1 M HCl to get a 1 mg/mL stock solution).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[8][9]
-
Wavelength Scan: Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For norfloxacin in 0.1 M HCl, the λmax is typically around 277 nm.[8][10]
-
Calibration Curve Construction: Measure the absorbance of each calibration standard at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Measure the absorbance of the appropriately diluted unknown sample at the same λmax.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of norfloxacin in the diluted sample. Account for the dilution factor to determine the concentration in the original undiluted sample.
Visualizations
Norfloxacin's Mechanism of Action: Inhibition of DNA Gyrase
Norfloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This diagram illustrates the mechanism.
Caption: Norfloxacin inhibits bacterial DNA gyrase, preventing DNA replication and leading to cell death.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges during experiments.
Caption: A stepwise guide for troubleshooting common solubility issues with this compound.
References
- 1. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Norfloxacin CAS#: 70458-96-7 [m.chemicalbook.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. banglajol.info [banglajol.info]
Technical Support Center: Optimizing Norfloxacin Hydrochloride for MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Norfloxacin hydrochloride concentrations for accurate and reproducible Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For a high concentration stock solution, Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 5.05 mg/mL with gentle warming.[1][2] Water can also be used, with a solubility of ≥27.3 mg/mL; however, the pH of the water can significantly impact the solubility.[1][2][3] For direct use in aqueous buffers like PBS (pH 7.2), the solubility is lower, around 0.5 mg/mL.[4]
Q2: My this compound is not dissolving properly. What should I do?
A2: First, ensure you are using the correct solvent and that you have not exceeded the solubility limit (see table below). If using DMSO, gentle warming can aid dissolution.[1][2] If you are preparing an aqueous stock solution, be aware that Norfloxacin's solubility is pH-dependent, increasing significantly at a pH below 5 or above 10.[3] For aqueous solutions in the neutral pH range, solubility is limited. Consider preparing a high-concentration stock in DMSO and then diluting it further in your aqueous assay medium.
Q3: I'm observing precipitation of this compound in my assay plate. What is the cause and how can I prevent it?
A3: Precipitation in the assay plate is often due to the final concentration of the drug exceeding its solubility in the final assay medium. This can happen if a highly concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer where the drug is less soluble. To prevent this, ensure that the final concentration of the organic solvent in your assay is low and does not affect the solubility of this compound or the growth of the microorganisms. It is also recommended to prepare fresh dilutions from the stock solution for each experiment.[4]
Q4: How should I store my this compound stock solution and for how long is it stable?
A4: this compound as a solid should be stored at 4°C and is stable for at least four years.[4] Stock solutions prepared in DMSO can be stored at -20°C or -80°C.[5][6] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[4]
Q5: What are the typical MIC ranges for Norfloxacin against common bacteria?
A5: Norfloxacin is a broad-spectrum antibiotic active against both Gram-positive and Gram-negative bacteria.[1][6][7] Typical MICs for Enterobacteriaceae are often below 1 µg/mL.[8] For Staphylococcus aureus and Pseudomonas aeruginosa, MICs can range from 1 to 4 µg/mL.[4][9] It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent MIC results between experiments | 1. Instability of stock solution. 2. Inaccurate serial dilutions. 3. Variation in inoculum size. | 1. Prepare fresh stock solutions or use properly stored aliquots. Avoid repeated freeze-thaw cycles. 2. Carefully calibrate pipettes and ensure thorough mixing at each dilution step. 3. Standardize the inoculum preparation to ensure a consistent cell density in each assay. |
| No inhibition of bacterial growth even at high concentrations | 1. Inactive this compound. 2. Bacterial resistance. 3. Incorrect assay setup. | 1. Verify the purity and activity of your this compound. If possible, test against a known susceptible control strain. 2. The bacterial strain may be resistant to Norfloxacin. Confirm the resistance profile of your strain. 3. Double-check all assay parameters, including media, incubation time, and temperature. |
| Unexpectedly low MIC values | 1. Contamination of stock solution or media. 2. Synergistic effect with another component in the media. 3. Error in stock concentration calculation. | 1. Use aseptic techniques throughout the experiment. Check media and solutions for contamination. 2. Review the composition of your assay medium for any components that might interact with Norfloxacin. 3. Re-calculate the concentration of your stock solution and dilutions. |
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| Water | ≥27.3 mg/mL (pH dependent) | [1][2] |
| DMSO | ≥5.05 mg/mL (with gentle warming) | [1][2] |
| Ethanol | Insoluble/Slightly soluble (1.9 mg/mL) | [1][9] |
| PBS (pH 7.2) | Approximately 0.5 mg/mL | [4] |
Typical MIC Ranges for Norfloxacin
| Organism | Typical MIC Range (µg/mL) | Reference |
| Enterobacteriaceae | < 1 | [8] |
| Staphylococcus aureus | 1 - 4 | [4][9] |
| Pseudomonas aeruginosa | 1 - 4 | [4][9] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Broth Microdilution MIC Assay Workflow
-
Prepare Dilutions: Perform serial two-fold dilutions of the this compound stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final desired cell concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visual Guides
Figure 1. Workflow for a standard broth microdilution MIC assay.
Figure 2. Troubleshooting decision tree for common MIC assay issues.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound (MK-0366) | Bacterial | CAS 68077-27-0 | Buy this compound (MK-0366) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Norfloxacin - Wikipedia [en.wikipedia.org]
- 8. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 10. db.cngb.org [db.cngb.org]
Norfloxacin hydrochloride degradation under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of norfloxacin hydrochloride under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through four main pathways:
-
Pathway 1: Dehydroxylation: This involves the removal of a hydroxyl group.
-
Pathway 2: Defluorination, Decarboxylation, and Deethylation: This pathway starts with the removal of the fluorine atom, followed by the loss of a carboxyl group and an ethyl group.[1]
-
Pathway 3: Piperazinyl Group Removal: This involves the opening of the piperazinyl ring, leading to the formation of several intermediates.[1]
-
Pathway 4: Quinolone and Benzene Ring Opening: This pathway is characterized by the cleavage of the quinolone substituent and the benzene moiety.[1]
Under aerobic hydrolysis, the main pathways are the cracking of the piperazine ring and decomposition of the quinolone ring. In anoxic environments, the primary pathway is the cracking of the piperazine ring.[2] In a hydroxylamine-enhanced Fenton system, the main degradation steps are defluorination, quinolone group transformation, and piperazinyl ring opening.[3]
Q2: What are the key factors that influence the degradation rate of this compound?
A2: Several factors can significantly impact the degradation rate of this compound:
-
pH: The degradation rate is generally faster under neutral and alkaline conditions compared to acidic conditions for hydrolysis.[2] In a hydroxylamine-enhanced Fenton system, higher catalytic activity is observed over a wider pH range (3.0-9.0).[3][4]
-
Temperature: Increased temperature generally accelerates the degradation process. For instance, in thermally activated persulfate degradation, the rate increased significantly with a rise in temperature from 30°C to 60°C.[5]
-
Presence of Other Substances:
-
Inorganic Ions: Ions like Ca²⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, and NO₃⁻ can inhibit hydrolysis, while Cl⁻ can promote it.[2] However, some studies found no significant effect of NO₃⁻, Cl⁻, CO₃²⁻, and HCO₃⁻ on degradation in a UV/peroxydisulfate system.[6]
-
Humic and Fulvic Acids: The presence of humic acid (HA) or fulvic acid (FA) can inhibit the degradation of norfloxacin.[6]
-
Excipients: The presence of excipients in pharmaceutical preparations, such as TiO₂ and Fe₂O₃, can influence the photodegradation process.[7]
-
-
Dissolved Oxygen (DO): DO is a crucial factor in hydrolysis, with the hydrolysis rate being positively correlated with the DO concentration.[2]
-
Light: Exposure to UV and solar radiation leads to photolysis, with the formation of several degradation products.[7][8]
Q3: What are some common analytical techniques used to study this compound degradation?
A3: The most common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are widely used for the separation and quantification of norfloxacin and its degradation products.[7][9][10][11]
-
Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS), it is used to identify the structure of degradation products.[3][8]
-
Thin-Layer Chromatography (TLC): A simple and cost-effective method for monitoring the degradation process.[12]
-
Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of norfloxacin and its interaction with excipients during photodegradation.[7]
Troubleshooting Guides
Problem 1: Inconsistent or slow degradation rates in hydrolysis experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify and adjust the pH of the reaction medium. Neutral to alkaline conditions generally favor hydrolysis.[2] |
| Low Dissolved Oxygen (for aerobic studies) | Ensure adequate aeration of the solution. The hydrolysis rate is positively correlated with DO concentration.[2] |
| Presence of Inhibiting Ions | Analyze the sample for the presence of ions like Ca²⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, and NO₃⁻, which can inhibit hydrolysis.[2] Consider using deionized water for initial experiments. |
| Low Temperature | Increase the reaction temperature within the desired experimental range to accelerate the reaction, as hydrolysis follows first-order kinetics.[2] |
Problem 2: Low yield of degradation products in photolysis experiments.
| Possible Cause | Troubleshooting Step |
| Inadequate Light Source | Ensure the light source (UV or solar simulator) has the correct wavelength and intensity for inducing photolysis. |
| Presence of UV-screening agents | Check for the presence of excipients or other compounds in the sample that may absorb UV radiation and hinder the degradation of norfloxacin.[7] |
| Incorrect pH | The pH can influence the quantum yield of photodegradation. Optimize the pH of the solution. |
| Short Exposure Time | Increase the duration of exposure to the light source. Photodegradation of norfloxacin can take several hours to days to achieve significant degradation.[7] |
Problem 3: Poor separation of degradation products in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer) to improve the resolution between peaks.[9][10] |
| Incorrect Column | Ensure the HPLC column (e.g., C18) is suitable for separating polar and non-polar compounds. Consider trying a different column chemistry if resolution is still poor.[10] |
| Improper Flow Rate | Adjust the flow rate of the mobile phase. A lower flow rate can sometimes improve separation.[9] |
| Detection Wavelength Not Optimal | Determine the optimal UV detection wavelength for both norfloxacin and its expected degradation products by running a UV scan.[11] |
Quantitative Data Summary
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 M HCl | - | 14.75 | [9] |
| 0.1 N HCl | 30 min | 0.27 | [13] | |
| 0.1 N HCl | 5 h / 24 h | Nominal | [11] | |
| Alkaline Hydrolysis | 2 M NaOH | - | 18.9 | [9] |
| 0.1 N NaOH | 30 min | 1.67 | [13] | |
| 0.1 N NaOH | 5 h | 7.187 | [11] | |
| 1.0 M NaOH, 60°C | 24 h | 11.72 | [14] | |
| Neutral Hydrolysis | - | - | 8.62 | [9] |
| Oxidative Degradation | Hydrogen Peroxide | 11 days | 31.5 | [9] |
| 3% Peroxide | 5 h / 24 h | Nominal | [11] | |
| Photolytic Degradation | Daylight | 11 days | 11.6 | [9] |
| UV Light | 11 days | 12.5 | [9] | |
| UV Light (254 nm) | 24 h | 11 | [11] | |
| Thermal Degradation | - | 11 days | 13.68 | [9] |
| 60°C | 5 h / 24 h | Nominal | [11] |
Table 2: Kinetic Data for this compound Degradation
| Degradation Method | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Acid Degradation (150°C) | First-order | 0.056 hour⁻¹ | 12.28 hours | [12] |
| Base Degradation (150°C) | First-order | 0.023 hour⁻¹ | 30.09 hours | [12] |
| Solar Photolysis | Pseudo first-order | 1.19 × 10⁻³ s⁻¹ | - | [8] |
| UV Photolysis | Pseudo first-order | 3.84 × 10⁻⁵ s⁻¹ | - | [8] |
| Thermally Activated Persulfate | Pseudo-first-order | - | - | [5] |
Experimental Protocols
1. Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of this compound under acidic, alkaline, and neutral conditions.
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH, deionized water, HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[10]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[10]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with deionized water and reflux at a specified temperature.
-
After the specified time, cool the solutions to room temperature. Neutralize the acidic and alkaline solutions.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of degradation.
-
2. Photodegradation Study
-
Objective: To assess the stability of this compound upon exposure to light.
-
Materials: this compound, Petri dishes, UV lamp or solar simulator, HPLC system.
-
Procedure:
-
Prepare a solution of this compound and evaporate it in Petri dishes to obtain a dry residue.
-
Expose the samples to a UV radiation source (e.g., 240-280 nm) for a specified duration (e.g., 96 hours).[7]
-
For solar degradation, expose the samples to natural sunlight or a solar simulator for a defined period.
-
At different time intervals, dissolve the residue in a suitable solvent.
-
Analyze the samples by HPLC to quantify the remaining norfloxacin and identify photodegradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of norfloxacin in the hyporheic zone: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of norfloxacin by hydroxylamine enhanced fenton system: Kinetics, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of norfloxacin in aqueous solution with UV/peroxydisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of degradation of norfloxacin antibiotic and their intermediates by natural solar photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting Norfloxacin hydrochloride resistance in clinical isolates
Welcome to the technical support center for troubleshooting Norfloxacin hydrochloride resistance in clinical isolates. This resource provides detailed guides, FAQs, and experimental protocols to assist researchers, scientists, and drug development professionals in their investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that arise during the investigation of Norfloxacin resistance.
Q1: My clinical isolate demonstrates a high Minimum Inhibitory Concentration (MIC) for Norfloxacin, but sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC shows no mutations. What are the next steps?
A1: While target site mutations in gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) are the most common cause of high-level fluoroquinolone resistance, their absence suggests other mechanisms are at play.[1][2] You should investigate the following possibilities:
-
Efflux Pump Overexpression: The bacterium may be actively pumping Norfloxacin out of the cell. This is a common mechanism in species like Staphylococcus aureus (e.g., NorA, NorB, NorC pumps) and Escherichia coli (e.g., AcrAB-TolC pump).[3][4][5] You can test for this by performing an MIC assay in the presence of an efflux pump inhibitor (EPI). A significant (≥4-fold) reduction in the Norfloxacin MIC in the presence of the EPI indicates efflux activity.[6][7]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The isolate may carry plasmids with genes that confer resistance. These typically provide low to moderate levels of resistance but can contribute to treatment failure. Key PMQR mechanisms include:
-
qnr genes (qnrA, qnrB, qnrS): These genes produce proteins that protect DNA gyrase from Norfloxacin.[8][9]
-
aac(6')-Ib-cr: This gene encodes an enzyme that modifies and inactivates Norfloxacin through acetylation.[10][11]
-
Plasmid-Encoded Efflux Pumps (qepA, oqxAB): These pumps actively extrude fluoroquinolones from the cell.[8][9]
-
You should perform PCR to screen for the presence of these common PMQR genes.
Troubleshooting Workflow: No Target Site Mutations
Caption: Troubleshooting workflow for isolates lacking target mutations.
Q2: I observed a 4- to 8-fold decrease in Norfloxacin MIC when I added an efflux pump inhibitor (EPI). What does this signify and how do I identify the specific pump?
A2: A 4-fold or greater reduction in MIC upon addition of an EPI is a strong indicator that active efflux is a primary mechanism of resistance in your isolate.[3][12] The next step is to identify the specific efflux pump gene(s) that are overexpressed.
-
Consult Literature: Identify the most common efflux pumps known to confer Norfloxacin resistance in your bacterial species of interest (see Table 2).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate efflux pump genes in your resistant isolate to a susceptible reference strain. A significant increase in expression points to the responsible pump. For example, overexpression of norA, norB, and norC is frequently observed in fluoroquinolone-resistant S. aureus.[13]
-
Sequencing: Sequence the promoter regions of the overexpressed pump genes to identify mutations that may lead to increased transcription.
Q3: My isolate shows only a low to moderate level of Norfloxacin resistance (e.g., MIC 4-16 µg/mL). What is the likely mechanism?
A3: Low to moderate resistance levels can be caused by several factors, often acting as a first step towards high-level resistance.
-
A Single Mutation: A single mutation in gyrA is often the first step and confers low-level resistance.[14][15] High-level resistance typically requires additional mutations in gyrA and/or parC.[14][16]
-
Plasmid-Mediated Quinolone Resistance (PMQR): PMQR determinants like qnr genes or aac(6')-Ib-cr typically confer low-level resistance on their own but can facilitate the selection of higher-level chromosomal mutations.[8][9]
-
Baseline Efflux Pump Expression: Moderate overexpression of an efflux pump can also result in low-level resistance.[17]
Your experimental approach should be to first sequence gyrA and parC. If only a single mutation is found, this is a likely cause. If no mutations are present, proceed to screen for PMQR genes and assess efflux pump activity.
Data Presentation: Resistance Mechanisms & Prevalence
The following tables summarize key quantitative data related to Norfloxacin resistance.
Table 1: Common Amino Acid Substitutions in GyrA and ParC and Their Impact
| Bacterial Species | Gene | Common Amino Acid Substitution | Typical Norfloxacin MIC Range (µg/mL) |
| Escherichia coli | gyrA | Ser83→Leu, Asp87→Asn[15][18] | 12.5 - 200+ (with multiple mutations) |
| parC | Ser80→Ile, Glu84→Lys[15][19] | ||
| Pseudomonas aeruginosa | gyrA | Thr83→Ile[20] | 3.13 - 200+[21] |
| parC | Ser87→Leu[20] | ||
| Staphylococcus aureus | gyrA | S84L[13] | ≥ 64 (with double mutation)[22] |
| parC | S80F[13] | ||
| Citrobacter freundii | gyrA | Thr83→Ile, Asp87→Asn/Tyr/Val[14] | 12.5 - 200+ |
| parC | Ser80→Ile, Glu84→Lys[14] | ||
| Neisseria gonorrhoeae | gyrA | S91F, D95G/A[23] | Significantly higher with mutations |
| parC | E91G[23] |
Table 2: Prevalence of Key Resistance Mechanisms in Clinical Isolates
| Mechanism | Gene(s) / Pump | Common Clinical Isolates | Reported Prevalence / Notes |
| Efflux Pump Overexpression | NorA, NorB, NorC | Staphylococcus aureus | Effluxing strains comprised 49% of all S. aureus isolates in one study; norA and norB overexpression was most common.[3][12] |
| AcrAB-TolC | Escherichia coli | ~33% of fluoroquinolone-resistant E. coli isolates had increased AcrA levels.[1] | |
| Plasmid-Mediated (PMQR) | aac(6')-Ib-cr | E. coli, K. pneumoniae, P. aeruginosa | Found in ~23% of fluoroquinolone-resistant E. coli isolates in one study.[1] In one P. aeruginosa study, 91.3% of isolates carried this gene.[24] |
| qnr genes | E. coli, K. pneumoniae | qnrS and qnrB are frequently reported; prevalence varies geographically.[25] |
Key Experimental Protocols
Below are detailed methodologies for essential experiments in troubleshooting Norfloxacin resistance.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method as recommended by CLSI guidelines.
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of the clinical isolate from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. Further dilute 1:10 to get the final inoculum of ~1.5 x 10⁵ CFU/mL.
-
-
Prepare Norfloxacin Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, then dilute in water).
-
Perform serial two-fold dilutions of Norfloxacin in CAMHB in a 96-well microtiter plate to cover the desired concentration range (e.g., 0.06 to 256 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth, no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Norfloxacin that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Activity Assay
This assay determines the contribution of efflux pumps to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).
-
Prepare Two Sets of Plates: Prepare two 96-well microtiter plates with serial dilutions of Norfloxacin as described in Protocol 1.
-
Add Efflux Pump Inhibitor:
-
To one set of plates ("+EPI" plate), add an EPI to each well at a fixed, sub-inhibitory concentration. Common EPIs include:
-
Reserpine: 10-20 µg/mL (for many Gram-positive and Gram-negative bacteria).[6]
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): 1-5 µM.
-
Phenylalanine-arginine β-naphthylamide (PAβN): 20-50 µg/mL.
-
-
The second plate ("-EPI" plate) will not contain an inhibitor.
-
-
Inoculation and Incubation: Proceed with inoculation, incubation, and reading of the MIC for both plates as described in Protocol 1.
-
Interpretation:
-
Calculate the fold-change in MIC: (MIC without EPI) / (MIC with EPI).
-
A ≥ 4-fold decrease in the Norfloxacin MIC in the presence of the EPI is considered a positive result, indicating a significant role for efflux in the observed resistance.[7]
-
Workflow: Efflux Pump Activity Assay
Caption: Experimental workflow for assessing efflux pump activity.
Protocol 3: PCR Screening for PMQR Genes
This is a general protocol for detecting the presence of common plasmid-mediated resistance genes.
-
DNA Extraction: Extract plasmid and genomic DNA from the clinical isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
Primer Design: Use validated primers for the target genes: qnrA, qnrB, qnrS, and aac(6')-Ib-cr. Multiplex PCR can be used to screen for multiple genes simultaneously.
-
PCR Amplification:
-
Set up a standard PCR reaction mix containing:
-
DNA template
-
Forward and reverse primers
-
dNTPs
-
Taq polymerase and buffer
-
Nuclease-free water
-
-
Run the reaction in a thermal cycler using an optimized annealing temperature for your specific primer sets.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide, SYBR Safe).
-
Include a DNA ladder to determine the size of the amplicons.
-
Include positive controls (strains known to carry the genes) and a negative control (no DNA template).
-
-
Interpretation:
-
The presence of a band of the expected size for a specific gene indicates that the isolate carries that PMQR determinant.
-
Confirm the identity of the PCR product by Sanger sequencing.
-
Visualizing Resistance Mechanisms
This diagram illustrates the primary ways a bacterial cell can resist Norfloxacin.
Caption: Overview of Norfloxacin resistance mechanisms in bacteria.
References
- 1. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfloxacin resistance in a clinical isolate of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efflux-Related Resistance to Norfloxacin, Dyes, and Biocides in Bloodstream Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 6. Efflux-mediated resistance identified among norfloxacin resistant clinical strains of group B Streptococcus from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of a Putative Efflux Mechanism among Fluoroquinolone-Resistant Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Analysis of Aminoglycoside N-Acetyltransferase AAC(6′)-Ib and Its Bifunctional, Fluoroquinolone-Active AAC(6′)-Ib-cr Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Association of norB overexpression and fluoroquinolone resistance in clinical isolates of Staphylococcus aureus from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. High prevalence of fluoroquinolone-resistant Escherichia coli strains isolated from urine clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. The prevalence and mechanism of fluoroquinolone resistance in Escherichia coli isolated from swine farms in China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevalence, Resistance Mechanisms, and Susceptibility of Multidrug-Resistant Bloodstream Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of high-level resistance to quinolones in urinary tract isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jidc.org [jidc.org]
- 23. gyrA and parC mutations in fluoroquinolone-resistant Neisseria gonorrhoeae isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Norfloxacin hydrochloride stability in different solvents and pH
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of norfloxacin hydrochloride in various solvents and across a range of pH values.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound?
A1: The primary factors affecting the stability of this compound are pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents. The solvent system used also plays a crucial role in its stability.
Q2: What is the general solubility of this compound?
A2: this compound is sparingly soluble in water.[1] Its solubility is highly dependent on pH, with increased solubility in acidic (pH < 5) and alkaline (pH > 10) conditions.[2] It is also soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q3: Is this compound susceptible to photodegradation?
A3: Yes, this compound is known to be sensitive to light and can undergo photodegradation.[4] It is recommended to protect solutions and solid forms of this compound from light to prevent degradation.
Q4: What are the typical degradation products of this compound?
A4: Degradation of this compound can lead to the formation of several byproducts, including those resulting from the opening of the piperazinyl ring, defluorination, de-ethylation, and decarboxylation.
Troubleshooting Guide
Problem: I am observing rapid degradation of my this compound solution.
-
Is your solution protected from light? Norfloxacin is light-sensitive. Store solutions in amber vials or protect them from light with aluminum foil.
-
What is the pH of your solution? Norfloxacin exhibits minimal solubility and can be less stable at neutral pH. Adjusting the pH to be more acidic or basic can improve solubility and may affect stability. Refer to the stability data tables below.
-
What is the storage temperature? Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures, typically refrigerated or at controlled room temperature, unless otherwise specified for your experiment.
-
Are there any oxidizing agents present? Avoid contact with strong oxidizing agents, as they can promote the degradation of norfloxacin.
Problem: My this compound is not fully dissolving in the chosen solvent.
-
Have you checked the solubility data? Refer to the solubility table to ensure you are using an appropriate solvent and concentration.
-
Is a co-solvent system applicable? For aqueous preparations, adjusting the pH can significantly enhance solubility. For organic applications, a mixture of solvents might be necessary.
-
Have you tried gentle heating or sonication? These techniques can aid in the dissolution of this compound, but be mindful of potential temperature-induced degradation.
Data on this compound Stability
Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.28 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [3] |
| Dimethylformamide (DMF) | ~5 mg/mL | [3] |
| Methanol | 0.98 mg/mL | [2] |
| Ethanol | 1.9 mg/mL | [2] |
| Acetone | 5.1 mg/mL | [2] |
| Chloroform | 5.5 mg/mL | [2] |
| Glacial Acetic Acid | 340 mg/mL | [2] |
Stability under Forced Degradation Conditions
| Condition | Degradation (%) | Time | Reference |
| 0.1 M HCl | 0.27% | 30 min | [5] |
| 2 M HCl | - | t½ = 12.28 hours | [6] |
| Neutral (Aqueous) | 8.62% | 11 days | [7] |
| 0.1 M NaOH | 1.67% | 30 min | [5] |
| 2 M NaOH | - | t½ = 30.09 hours | [6] |
| 3% Hydrogen Peroxide | 31.5% | 11 days | [7] |
| Photolytic (Daylight) | 11.6% | 11 days | [7] |
| Photolytic (UV light) | 12.5% | 11 days | [7] |
| Thermal (Dry Heat) | 13.68% | 11 days | [7] |
Experimental Protocols
Stability-Indicating HPLC Method
A common method for assessing the stability of this compound is through High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium formate adjusted to pH 4.0 with formic acid) and an organic solvent like acetonitrile in a 70:30 (v/v) ratio.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength of 280 nm is appropriate for norfloxacin.[7]
-
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions from the stability study at appropriate dilutions using the mobile phase.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas of the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with that of the standard solution. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. Norfloxacin - LKT Labs [lktlabs.com]
- 2. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
Technical Support Center: Enhancing Norfloxacin Hydrochloride Bioavailability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Norfloxacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
Norfloxacin is a synthetic fluoroquinolone antibacterial agent with inherently low oral bioavailability, typically around 30-40%.[1][2] The primary contributing factors are its poor aqueous solubility (0.28 mg/mL) and its classification as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1][2][3] Its hydrophobic nature further limits its absorption in the gastrointestinal tract.[2]
Q2: What are the most common formulation strategies to improve Norfloxacin's bioavailability?
Several approaches have been successfully employed to enhance the oral bioavailability of Norfloxacin. These include:
-
Solid Dispersions: Dispersing Norfloxacin in an inert carrier can increase its dissolution rate and, consequently, its absorption.[1][4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization and absorption.[7][8][9][10]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include lipid-polymer hybrid nanoparticles and nanoplexes.[2][11][12][13]
-
Cocrystallization: Forming cocrystals with a coformer can significantly improve the solubility and dissolution rate of Norfloxacin.[14][15]
-
Use of Absorption Enhancers: Certain excipients can increase the permeability of the intestinal membrane, facilitating drug absorption.[16]
-
Mucoadhesive Suspensions: These formulations increase the residence time of the drug at the absorption site.[17]
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate despite using a solid dispersion technique.
| Possible Cause | Troubleshooting Step |
| Inappropriate carrier selection. | The choice of carrier is critical for the success of a solid dispersion. Experiment with different hydrophilic polymers such as Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or Carbopol.[6] Consider using a mixed-solvency approach with a combination of hydrotropic agents like urea, sodium benzoate, and niacinamide.[1][4] |
| Incorrect drug-to-carrier ratio. | Optimize the ratio of Norfloxacin to the carrier. A higher proportion of the carrier can enhance dissolution, but may also lead to a bulky formulation. Systematically test different ratios to find the optimal balance. |
| Suboptimal preparation method. | The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion) can impact its performance.[5] If using the solvent evaporation technique, ensure the complete removal of the solvent, as residual solvent can affect dissolution. |
| Crystalline drug present in the dispersion. | The goal of a solid dispersion is to have the drug in an amorphous state.[6][18] Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD) to confirm the amorphous nature of Norfloxacin within the dispersion.[5][19] |
Issue 2: Physical instability of the Self-Emulsifying Drug Delivery System (SEDDS) formulation (e.g., phase separation, drug precipitation).
| Possible Cause | Troubleshooting Step |
| Poorly optimized oil, surfactant, and co-surfactant ratios. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant (Smix), and co-surfactant that result in a stable nanoemulsion region.[7] |
| Incorrect selection of components. | The solubility of Norfloxacin in the oil phase is crucial. Screen various oils (e.g., oleic acid) to find one with high solubilizing capacity for the drug.[7] Similarly, select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically >12 for o/w emulsions) and a suitable co-surfactant (e.g., PEG 200).[7][10] |
| Thermodynamic instability. | Perform thermodynamic stability studies, including centrifugation and freeze-thaw cycles, to ensure the robustness of the SEDDS formulation.[7] |
Issue 3: Inconsistent results in animal bioavailability studies.
| Possible Cause | Troubleshooting Step |
| High inter-subject variability. | This is a known challenge with poorly soluble drugs.[1] Ensure a sufficiently large group of animals to obtain statistically significant results. Standardize experimental conditions such as fasting state and dosing volume. |
| Inadequate analytical method. | Develop and validate a sensitive and specific analytical method (e.g., HPLC) for the quantification of Norfloxacin in plasma and urine.[20][21] |
| Formulation does not overcome the permeability barrier. | Even with improved solubility, poor permeability can limit absorption. Consider incorporating permeation enhancers like sodium caprate or EDTA into your formulation, but be mindful of potential toxicity.[16] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Norfloxacin Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability (vs. Pure Drug) | Reference |
| Pure Norfloxacin | - | - | - | [4] |
| Mixed-Solvency Solid Dispersion | 5.0-fold increase vs. pure drug | 6.90-fold increase vs. pure drug | 6.90 | [4] |
| Marketed Formulation | - | - | - | [4] |
| Lipid-Polymer Hybrid Nanoparticles | Significant increase vs. commercial product | Significant increase vs. commercial product | - | [2] |
Table 2: Physicochemical Properties of Optimized Norfloxacin Formulations
| Formulation Type | Key Components | Particle/Droplet Size | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Mixed-Solvency Solid Dispersion | Urea, Sodium Benzoate, Niacinamide | 132.91 µm | - | - | [4] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oleic Acid, Tween 20, PEG 200 | 57.4 nm | +60.78 | - | [7] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | Oleic Acid, Ethyl Cellulose | 121.27 nm | -32 | 97 | [2] |
| Nanoplex | Dextran Sulfate, Pluronic F 68 | 346 nm | - | 90 (Complexation Efficiency) | [11][13] |
Experimental Protocols
1. Preparation of Mixed-Solvency Based Solid Dispersions
-
Procedure:
-
Dissolve Norfloxacin and a hydrotropic mixture (e.g., urea, sodium benzoate, and niacinamide) in a suitable solvent.
-
Evaporate the solvent under reduced pressure or at room temperature.
-
The resulting solid mass is then pulverized and sieved to obtain a uniform particle size.
-
2. Formulation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Method: Vortex Mixing[7]
-
Procedure:
-
Accurately weigh and mix the selected oil (e.g., oleic acid), surfactant (e.g., Tween 20), and co-surfactant (e.g., PEG 200) to form the Smix.
-
Add Norfloxacin to the Smix and vortex until a clear solution is obtained. Gentle heating (e.g., 50°C) may be applied to facilitate dissolution.[7]
-
To evaluate the self-emulsification properties, add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of a nanoemulsion.
-
3. In Vivo Bioavailability Study in Wistar Rats
-
Animal Model: Wistar rats[4]
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the Norfloxacin formulation (e.g., solid dispersion, pure drug, or marketed formulation) orally at a specified dose (e.g., 20.0 mg/kg).[4]
-
Collect blood samples at predetermined time intervals from the retro-orbital plexus or tail vein.
-
Separate the plasma and analyze the concentration of Norfloxacin using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profile.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Norfloxacin Loaded Lipid Polymer Hybrid Nanoparticles for Oral Administration: Fabrication, Characterization, In Silico Modelling and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self emulsifying drug delivery system:... | F1000Research [f1000research.com]
- 8. Self emulsifying drug delivery system: norfloxacin model drug [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile [mdpi.com]
- 15. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of norfloxacin oral bioavailability by EDTA and sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. Improving the Bioactivity of Norfloxacin with Tablets Made from Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of norfloxacin in healthy volunteers and patients with renal and hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norfloxacin Hydrochloride Interference in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from norfloxacin hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with fluorescence-based assays?
A1: Yes, norfloxacin is an intrinsically fluorescent molecule and can cause significant interference in fluorescence-based assays.[1] It is a fluoroquinolone antibiotic, and this class of compounds is known to fluoresce upon UV excitation.[1] When excited at wavelengths between 310-390 nm, norfloxacin emits light in the 350-650 nm range.[1] This can lead to false-positive results or artificially high background signals if the emission spectrum of norfloxacin overlaps with that of the fluorescent probe used in your assay.
Q2: What is the mechanism of interference in fluorescence assays?
A2: The primary mechanism is the inherent fluorescence of the norfloxacin molecule itself. When a light source in a fluorometer or plate reader excites the sample, it will excite both your intended fluorescent probe and any norfloxacin present. The instrument's detector will then read the combined emission from both sources, leading to an inaccurate measurement.
Q3: How can I troubleshoot potential norfloxacin interference in my fluorescence assay?
A3: To determine if norfloxacin is interfering with your assay, you can perform the following control experiments:
-
Run a "norfloxacin only" control: Prepare a sample containing only the assay buffer and norfloxacin at the concentration present in your experimental samples. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control indicates direct interference.
-
Spectral analysis: If your instrument allows, run a full emission scan of your experimental sample and compare it to the emission spectra of your fluorescent probe alone and norfloxacin alone. Overlapping spectra will confirm interference.
Q4: Can norfloxacin interfere with Enzyme-Linked Immunosorbent Assays (ELISAs)?
A4: Yes, norfloxacin has been reported to interfere with ELISAs through a few potential mechanisms:
-
Cross-reactivity: In competitive ELISAs designed to detect other fluoroquinolones, antibodies may show cross-reactivity with norfloxacin, leading to inaccurate quantification.[2][3][4][5]
-
Matrix Effects: Norfloxacin can bind to proteins in the sample matrix or assay components, such as bovine serum albumin (BSA), which is often used as a blocking agent. This can alter the binding kinetics of the antibody and antigen, leading to either falsely high or low results.
-
Enzyme Inhibition/Activation: If the ELISA uses an enzyme conjugate like horseradish peroxidase (HRP), norfloxacin may directly interact with the enzyme. Studies have shown that norfloxacin can act as a substrate for HRP in the presence of redox mediators, which could interfere with the signal generation step.[6][7]
Q5: What are some general strategies to mitigate interference from compounds like norfloxacin in immunoassays?
A5: General strategies to address interference in immunoassays include:
-
Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay.[8]
-
Matrix Matching: Prepare your standards and controls in a matrix that closely resembles your sample matrix to account for non-specific binding and other matrix effects.
-
Use of Blocking Agents: Ensure adequate blocking of the microplate wells to prevent non-specific binding of assay components.
-
Alternative Assay Formats: If a competitive ELISA is showing interference, consider switching to a sandwich ELISA format if applicable, as they are often less susceptible to cross-reactivity issues.
Q6: Does norfloxacin interfere with enzymatic assays other than HRP-based ELISAs?
A6: The potential for interference exists. The mechanism would depend on the specific enzyme and assay conditions. As seen with HRP, norfloxacin can participate in redox reactions.[6][7] Therefore, it could potentially interfere with other oxidoreductase-based assays. It is always recommended to run appropriate controls, including testing the effect of norfloxacin on the enzyme activity directly.
Q7: Are there any known instances of norfloxacin interfering with other types of biochemical assays?
A7: Yes, there are reports of fluoroquinolones, including norfloxacin, causing false-positive results in urinary protein assays that use the Pyrogallol Red-Molybdate (PRM) method.
Troubleshooting Guides
Guide 1: Troubleshooting Norfloxacin Interference in Fluorescence Assays
This guide provides a step-by-step approach to identify and mitigate interference from norfloxacin in fluorescence-based experiments.
Symptoms:
-
Unusually high background fluorescence.
-
Inconsistent or non-reproducible fluorescence readings.
-
Atypical shape of the dose-response curve.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting norfloxacin interference in fluorescence assays.
Guide 2: Troubleshooting Norfloxacin Interference in HRP-Based ELISAs
This guide outlines steps to investigate and address potential interference from norfloxacin in ELISAs that utilize a horseradish peroxidase (HRP) conjugate.
Symptoms:
-
Poor standard curve linearity.
-
Inaccurate or variable results.
-
High background signal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting norfloxacin interference in HRP-based ELISAs.
Quantitative Data
The following tables summarize quantitative data related to norfloxacin's potential for assay interference.
Table 1: Fluorescence Quantum Yields of Norfloxacin and Common Intrinsic Fluorophores
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |
| Norfloxacin | 310-390 | 350-650 | 0.03 - 0.3 | [1] |
| NADH | 340 | ~460 | 0.02 | [1] |
| FAD | 450 | ~530 | 0.035 | [1] |
| Protoporphyrin IX | 408 | ~635 | 0.087 | [1] |
Table 2: Cross-Reactivity of Norfloxacin in Fluoroquinolone Immunoassays
| Assay Target | Antibody Type | IC50 of Norfloxacin (ng/mL) | Cross-Reactivity (%) | Reference |
| Enrofloxacin | Monoclonal | 63.7 | 8 | [5] |
| Enrofloxacin | Polyclonal | 36.5 | 25.8 | [4] |
| Norfloxacin | Polyclonal | 2.2 | 100 | [9] |
| Norfloxacin | Monoclonal | 0.12 | 100 | [2] |
Experimental Protocols
Protocol 1: Determining the Effect of Norfloxacin on Horseradish Peroxidase (HRP) Activity
This protocol is designed to assess whether norfloxacin directly interferes with the enzymatic activity of HRP.
Materials:
-
Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB, ABTS)
-
Stop solution (if using a colorimetric substrate)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Norfloxacin Stock Solution: Dissolve this compound in the assay buffer to create a concentrated stock solution.
-
Prepare HRP Solution: Dilute HRP in the assay buffer to a working concentration. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Set up the Assay Plate:
-
Control Wells: Add 50 µL of assay buffer.
-
Norfloxacin Test Wells: Prepare a serial dilution of norfloxacin in the assay buffer and add 50 µL of each concentration to the respective wells.
-
-
Add HRP: Add 50 µL of the HRP working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Add Substrate: Add 100 µL of the HRP substrate to all wells.
-
Signal Development: Allow the color (or signal) to develop according to the substrate manufacturer's instructions.
-
Stop Reaction (if applicable): Add the stop solution to all wells.
-
Read Plate: Measure the absorbance (or other signal) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Compare the signal in the wells containing norfloxacin to the control wells. A significant decrease or increase in signal indicates interference with HRP activity.
Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects in ELISA
This protocol helps determine if norfloxacin contributes to matrix effects in your specific sample type.
Materials:
-
Your complete ELISA kit (capture antibody, detection antibody, standards, etc.)
-
Your sample matrix (e.g., serum, plasma, cell culture supernatant)
-
This compound
-
Spiking solution of the analyte of interest
Procedure:
-
Prepare Samples:
-
Sample A (Matrix only): Your sample matrix without any additions.
-
Sample B (Matrix + Analyte): Spike your sample matrix with a known concentration of the analyte. The concentration should be in the mid-range of your standard curve.
-
Sample C (Matrix + Norfloxacin): Spike your sample matrix with the concentration of norfloxacin you expect in your experimental samples.
-
Sample D (Matrix + Analyte + Norfloxacin): Spike your sample matrix with both the known concentration of the analyte and the expected concentration of norfloxacin.
-
-
Run the ELISA: Perform your standard ELISA protocol using Samples A, B, C, and D.
-
Data Analysis:
-
Calculate the concentration of the analyte in each sample using your standard curve.
-
The signal from Sample A and C should be at or near the background.
-
Calculate the percent recovery of the spiked analyte in Sample B: (Measured Concentration in B / Spiked Concentration) * 100%. This is your baseline recovery.
-
Calculate the percent recovery of the spiked analyte in Sample D: (Measured Concentration in D / Spiked Concentration) * 100%.
-
-
Interpretation: A significant difference in the percent recovery between Sample B and Sample D suggests that norfloxacin is contributing to matrix effects and interfering with the accurate quantification of your analyte.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential points of interference by norfloxacin in a typical indirect competitive ELISA.
Caption: Potential interference points of norfloxacin in an indirect competitive ELISA.
References
- 1. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mechanism-of-norfloxacin-transformation-by-horseradish-peroxidase-and-various-redox-mediated-by-humic-acid-and-microplastics - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Reducing Norfloxacin hydrochloride degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Norfloxacin hydrochloride degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photodegradation, and oxidation. The stability of Norfloxacin in solution is significantly influenced by factors such as pH, exposure to light, temperature, and the presence of oxygen and metal ions.[1]
Q2: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor in the stability of Norfloxacin. It is most stable in acidic and basic conditions, while the neutral pH range can lead to faster degradation.[1][2] The degradation kinetics in relation to pH often exhibit a V-shaped profile, with the minimum degradation rate observed at specific acidic and basic pH values.[1] This is attributed to the different ionic species of Norfloxacin that predominate at various pH levels.[3]
Q3: What precautions should be taken regarding light exposure during sample preparation?
Norfloxacin is known to be sensitive to light and can undergo photodegradation.[1][4][5] Therefore, it is crucial to protect Norfloxacin samples and solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.[6][7] Photodegradation can lead to the formation of various degradation products, including a dimeric photodegradate.[5]
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures accelerate the degradation of Norfloxacin.[1] It is recommended to store stock solutions and samples at low temperatures, such as refrigeration (3-5°C), to enhance stability.[8] Forced degradation studies often utilize high temperatures to intentionally induce and identify potential degradation products.[9]
Q5: Can the presence of metal ions affect the stability of Norfloxacin?
Yes, the presence of certain metal ions can influence the degradation of Norfloxacin in acidic solutions. The degradation has been observed to follow first-order reaction kinetics in the presence of metal ions, with the extent of degradation depending on the specific metal ion and the temperature.[10]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of Norfloxacin standard solution. | Improper storage conditions (exposure to light, elevated temperature, inappropriate pH). | Store stock solutions in amber-colored volumetric flasks, protected from light, and refrigerated at 2-8°C.[6] Prepare fresh working solutions daily. Ensure the solvent pH is in the acidic or basic range for better stability. |
| Appearance of unknown peaks in chromatograms. | Degradation of Norfloxacin during sample processing or analysis. | Minimize the exposure of the sample to light and heat. Use a stability-indicating analytical method that can resolve Norfloxacin from its degradation products.[11] Consider performing forced degradation studies to identify potential degradants. |
| Low recovery of Norfloxacin from spiked samples. | Degradation of the analyte during the extraction or concentration steps. | Optimize extraction conditions to be as mild as possible (e.g., shorter extraction times, lower temperatures). If using evaporation steps, perform them at low temperatures under vacuum. |
| Inconsistent results between replicate samples. | Variable exposure to degradative factors. | Ensure uniform handling of all samples. Protect all samples from light consistently and process them in a timely manner. |
Quantitative Data Summary
Table 1: Forced Degradation of Norfloxacin under Different Stress Conditions
| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Reference |
| 0.1 M HCl | 80 | 2 hours | 10.18 | [4] |
| 0.1 M NaOH | 80 | 4 hours | 11.91 | [4] |
| 30% H₂O₂ | 80 | 6 hours | 15.56 | [4] |
| Photolytic (Sunlight) | Ambient | 113 days | 10.18 | [4] |
| Thermal | 105 | 24 hours | 5.2 | [12] |
| Acidic (1 M HCl) | Reflux | 11 hours | 14.75 | [13] |
| Basic (1 M NaOH) | Reflux | 11 hours | 18.9 | [13] |
| Oxidative (6% H₂O₂) | Room Temp | 11 days | 31.5 | [13] |
Table 2: Half-life (t₁/₂) of Norfloxacin under Forced Degradation
| Condition | Temperature (°C) | Half-life (t₁/₂) in hours | Reference |
| 2 M HCl | 150 | 12.28 | [9] |
| 2 M NaOH | 150 | 30.09 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Norfloxacin Stock Solution
This protocol describes the preparation of a Norfloxacin stock solution with enhanced stability for analytical purposes.
-
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Glacial acetic acid[6]
-
Purified water (HPLC grade)
-
Amber-colored volumetric flask
-
Sonicator
-
-
Procedure:
-
Accurately weigh the required amount of this compound reference standard.
-
Transfer the powder to an amber-colored volumetric flask.
-
Add a small amount of glacial acetic acid to aid dissolution.[6]
-
Add methanol to dissolve the substance completely, using sonication if necessary.
-
Dilute to the final volume with purified water.
-
Store the stock solution at 2-8°C, protected from light.[6]
-
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for inducing acid-catalyzed degradation of Norfloxacin.
-
Materials:
-
Norfloxacin stock solution (e.g., 1 mg/mL)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) for neutralization
-
Heating block or water bath
-
Volumetric flasks
-
HPLC system
-
-
Procedure:
-
Pipette a known volume of the Norfloxacin stock solution into a volumetric flask.
-
Add an equal volume of 1 M HCl.
-
Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution by adding an appropriate volume of 1 M NaOH.
-
Dilute the solution to the final volume with the mobile phase of the analytical method.
-
Analyze the sample by a stability-indicating HPLC method to determine the extent of degradation.
-
Visualizations
Caption: Workflow for forced degradation studies of Norfloxacin.
Caption: Major degradation pathways of Norfloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of norfloxacin in aqueous solution with UV/peroxydisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical stability of norfloxacin in solutions, bulk form and tablets. | Semantic Scholar [semanticscholar.org]
- 6. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Stability of norfloxacin in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. thaiscience.info [thaiscience.info]
- 13. scispace.com [scispace.com]
Technical Support Center: Norfloxacin Hydrochloride Dissolution for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfloxacin hydrochloride. The information aims to address common challenges encountered during the dissolution of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: Norfloxacin is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has inherently low solubility and permeability.[1][2] It is an amphoteric molecule, and its solubility is highly dependent on the pH of the medium. It exhibits its lowest solubility in the pH range of 4.0 to 10.0.[3] For effective dissolution, the pH of the solvent system needs to be adjusted.
Q2: What is the optimal pH for dissolving this compound?
A2: this compound's solubility significantly increases at a pH below 4 and above 8.[4] For many in vitro studies, adjusting the pH to the acidic range is a common starting point. For instance, dissolution is often carried out in a buffer at pH 4.0 as described in the U.S. Pharmacopoeia for Norfloxacin tablets.[3]
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, preparing a stock solution in an organic solvent is a common practice. Norfloxacin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] However, it is crucial to ensure that the final concentration of the organic solvent in your in vitro experiment is minimal, as it may have physiological effects on the cells.[5]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound?
A4: Several advanced methods can be employed to improve the aqueous solubility of this compound, including:
-
Complexation with Cyclodextrins: Using β-cyclodextrin (βCD) or its derivatives like Hydroxypropyl-β-cyclodextrin (HPβCD) can significantly enhance solubility.[6][7] The addition of acidic solubilizing agents like ascorbic acid or citric acid to these complexes can further improve dissolution.[4]
-
Hydrotropy: Utilizing hydrotropic agents such as sodium benzoate can increase the aqueous solubility of Norfloxacin.[8]
-
Co-crystal Formation: Forming co-crystals with a suitable co-former, like resorcinol, has been shown to increase solubility by approximately 10-fold.[1][9]
-
Nanoplex Formation: Creating a nanoplex with a polyelectrolyte like dextran sulfate can lead to a 20-fold enhancement in solubility.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The pH of the final solution is within the low solubility range of Norfloxacin (pH 4-10). The final concentration of the drug exceeds its solubility limit in the aqueous medium. | Ensure the final pH of the medium is outside the 4-10 range. Consider using a buffer system that maintains a lower or higher pH. Reduce the final concentration of Norfloxacin in the assay. |
| Incomplete dissolution of this compound powder in buffer. | The buffer's pH is not optimal for dissolution. Insufficient mixing or sonication. | Verify and adjust the pH of the buffer to be below 4 or above 8.[4] Increase mixing time or use sonication to aid dissolution. |
| Variability in experimental results. | Inconsistent dissolution of the compound. Degradation of the compound in the solution. | Prepare fresh solutions for each experiment. Ensure complete dissolution before use. Protect solutions from light, as Norfloxacin can be photodegradable.[3][10] |
| Low bioavailability observed in cell-based assays. | Poor permeability of the dissolved Norfloxacin. The compound may be precipitating out of solution over the course of the experiment. | Consider using permeability enhancers if appropriate for the experimental design. Check for precipitation in the cell culture wells over time. The use of solubility-enhancing formulations like cyclodextrin complexes may also improve bioavailability.[6] |
Quantitative Data on Norfloxacin Solubility
The following tables summarize the solubility of Norfloxacin under different conditions as reported in the literature.
Table 1: Solubility in Different Solvents
| Solvent | Solubility | Reference |
| Water | 0.32 ± 0.02 mg/mL | [9] |
| PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| DMSO | ~2 mg/mL | [5] |
| Dimethylformamide | ~5 mg/mL | [5] |
Table 2: Enhanced Solubility with Different Techniques
| Method | Condition | Solubility Enhancement | Final Solubility | Reference |
| Co-crystal Formation | With Resorcinol | ~10-fold | 2.64 ± 0.39 mg/mL | [1][9] |
| Nanoplex Formation | With Dextran Sulfate | 20-fold | - | [2] |
| Hydrotropic Solid Dispersion | With Sodium Benzoate (1:4 ratio) | 9.56-fold | - | [8] |
| Cyclodextrin Complexation (Solvent Evaporation Method) | Norfloxacin/βCD (1:1) | - | 4.23 mg/mL | [7] |
| Cyclodextrin Complexation (Solvent Evaporation Method) | Norfloxacin/βCD (1:2) | - | 5.35 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of Norfloxacin Stock Solution using an Organic Solvent
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent such as DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[5]
-
Ensure complete dissolution by vortexing or brief sonication.
-
For in vitro experiments, dilute the stock solution into the aqueous buffer or cell culture medium to the final working concentration.
-
Crucially, ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5%). [5]
Protocol 2: pH-Adjusted Aqueous Solution of Norfloxacin
-
Prepare an aqueous buffer with a pH below 4.0 (e.g., acetate buffer) or above 8.0.[4][10]
-
Add the weighed this compound powder to the buffer.
-
Stir the solution vigorously until the powder is completely dissolved. Gentle heating or sonication can be used to facilitate dissolution.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles before use in cell culture experiments.
Protocol 3: Dissolution Testing of Norfloxacin Formulations (USP Paddle Method)
This protocol is adapted from standard dissolution testing procedures for Norfloxacin tablets.[11][12]
-
Dissolution Medium: Prepare an acetate buffer with a pH of 4.0.[11][12]
-
Apparatus: Use a USP Apparatus 2 (Paddle).
-
Procedure: a. Fill each dissolution vessel with 900 mL of the dissolution medium maintained at 37°C.[11] b. Set the paddle rotation speed to 50 rpm.[11] c. Introduce the Norfloxacin formulation into the vessel. d. Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Filter the samples immediately through a 0.45 µm filter. f. Analyze the concentration of dissolved Norfloxacin using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[11][13]
Visual Guides
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Troubleshooting logic for this compound dissolution problems.
References
- 1. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Binary and ternary complexes of norfloxacin to improve the solubility of the active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. In vitro comparative quality assessment of different brands of norfloxacin tablets available in Jimma, Southwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Norfloxacin Hydrochloride vs. Ciprofloxacin
In the landscape of fluoroquinolone antibiotics, norfloxacin hydrochloride and ciprofloxacin stand out as critical agents in combating a wide array of bacterial infections. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. While both compounds share a core mechanism of action, subtle but significant differences in their in vitro potency against various bacterial strains are crucial for consideration in research and clinical applications.
Executive Summary
Overall, in vitro studies consistently demonstrate that ciprofloxacin exhibits greater potency against a broad spectrum of bacteria compared to norfloxacin. Ciprofloxacin generally displays lower minimum inhibitory concentrations (MICs) against many clinically relevant Gram-negative and Gram-positive organisms.[1][2] Notably, its enhanced activity is particularly evident against Pseudomonas aeruginosa and Staphylococcus aureus.[1] However, both quinolones remain effective against a wide range of pathogens.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the minimum inhibitory concentrations (MIC) of norfloxacin and ciprofloxacin against various bacterial species as determined by in vitro susceptibility testing. The data, collated from multiple studies, illustrates the comparative potency of these two fluoroquinolones.
| Bacterial Species | Norfloxacin MIC (mg/L) | Ciprofloxacin MIC Range (mg/L) | Norfloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) |
| Gram-Negative Bacteria | ||||
| Enterobacteriaceae | - | 0.004 - 4[3] | ≤0.5[4] | - |
| Pseudomonas aeruginosa | - | 0.016 - 2[3] | 4[4] | - |
| Acinetobacter spp. | - | 0.004 - 1[3] | - | - |
| Haemophilus influenzae | - | 0.004 - 0.016[3] | - | - |
| Neisseria gonorrhoeae | - | 0.001 - 0.004[3] | - | - |
| Campylobacter spp. | - | 0.004 - 0.03[3] | - | - |
| Gram-Positive Bacteria | ||||
| Staphylococcus spp. | - | 0.12 - 2[3] | 0.5 - 4[4] | - |
| Streptococcus spp. | - | 0.25 - 4[3] | - | - |
| Mycobacteria | ||||
| Mycobacterium tuberculosis | - | - | 8.0[5] | 1.0[5] |
| Mycobacterium fortuitum | - | - | 2.0[5] | 0.25[5] |
| Anaerobic Bacteria | ||||
| Bacteroides fragilis group | - | 1 - 32[3] | - | - |
Experimental Protocols
The determination of in vitro efficacy, primarily through Minimum Inhibitory Concentration (MIC) assays, is conducted using standardized laboratory procedures. The two most common methods are Agar Dilution and Broth Microdilution.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium at various concentrations.
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of norfloxacin or ciprofloxacin. This is typically done by adding stock solutions of the antibiotics to molten agar before it solidifies.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 10^8 CFU/mL).
-
Inoculation: A standardized volume of each bacterial suspension is then spotted onto the surface of the antibiotic-containing agar plates.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Broth Microdilution Method
This technique is performed in a liquid medium using microtiter plates.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of norfloxacin and ciprofloxacin are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plates are incubated under conditions that support bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth in the wells.
Mechanism of Action
Norfloxacin and ciprofloxacin share a common mechanism of action, which is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6] This disruption of DNA synthesis ultimately leads to bacterial cell death.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of norfloxacin and ciprofloxacin against Mycobacterium tuberculosis, M. avium complex, M. chelonei, M. fortuitum, and M. kansasii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Comparative Analysis of Norfloxacin Hydrochloride's Efficacy Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Norfloxacin hydrochloride against Pseudomonas aeruginosa, a pathogen of significant clinical concern due to its intrinsic and acquired resistance mechanisms. The performance of Norfloxacin is benchmarked against other commonly used anti-pseudomonal agents, supported by quantitative susceptibility data and standardized experimental protocols.
Mechanism of Action
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes.[1][2] Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] In Gram-negative bacteria like P. aeruginosa, the primary target is DNA gyrase.[1][4][5] Norfloxacin binds to the enzyme-DNA complex, preventing the re-ligation of cleaved DNA strands which is a crucial step in relieving torsional strain during DNA replication.[2] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately halting DNA replication and leading to cell death.[2][6]
However, the clinical utility of Norfloxacin and other fluoroquinolones can be limited by the development of resistance in P. aeruginosa. Key resistance mechanisms include point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), which reduce drug binding affinity.[6] Additionally, P. aeruginosa can develop resistance through the overexpression of multidrug efflux pumps (e.g., MexAB-OprM, MexCD-OprJ) which actively transport the antibiotic out of the cell, and through reduced outer membrane permeability, limiting drug entry.[7]
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Norfloxacin and alternative anti-pseudomonal antibiotics against clinical isolates of Pseudomonas aeruginosa. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Norfloxacin | Fluoroquinolone | 0.5 - 2 | 4 - 8 | [8] |
| Ciprofloxacin | Fluoroquinolone | 0.12 - 4 | 0.5 - 64 | [9][10] |
| Levofloxacin | Fluoroquinolone | 0.5 - 4 | >4 - >32 | [11][12][13] |
| Ceftazidime | Cephalosporin | 2 | 32 | [12][14] |
| Meropenem | Carbapenem | 0.5 - 4 | 16 - 32 | [10][15] |
Note: Data is compiled from multiple studies and geographical locations; direct comparison should be made with caution as methodologies and isolate populations may vary.
Experimental Protocols
The data presented is typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). Below are detailed protocols for two primary methods of antibiotic susceptibility testing.
Broth Microdilution Method for MIC Determination (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[16][17][18][19]
a. Preparation of Antimicrobial Solutions:
-
A stock solution of the antimicrobial agent is prepared at a high concentration.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
b. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of P. aeruginosa from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
c. Inoculation and Incubation:
-
Dispense the prepared antimicrobial dilutions into the wells of a 96-well microdilution plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
d. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[20][21][22][23]
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[24]
b. Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[24]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[24]
-
Allow the plate to dry for 3-5 minutes.
c. Application of Disks:
-
Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks on the surface of the agar.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
d. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
e. Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to the established breakpoints published in CLSI M100 documents.[22]
Visualizations
Mechanism of Action and Resistance Pathway
The following diagrams illustrate the mechanism of action for Norfloxacin and the primary pathways through which P. aeruginosa develops resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Effects of norfloxacin on DNA metabolism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 8. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The in vitro activity of ciprofloxacin against clinically-isolated strains of Pseudomonas aeruginosa and comparison with some other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Changes and Differentially Expressed Genes in Pseudomonas aeruginosa Exposed to Meropenem-Ciprofloxacin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 21. asm.org [asm.org]
- 22. microbenotes.com [microbenotes.com]
- 23. researchgate.net [researchgate.net]
- 24. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Analysis of Fluoroquinolone Efficacy Against Gram-Negative Bacteria
This guide provides a comprehensive comparison of the in-vitro activity of various fluoroquinolones against clinically significant gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of fluoroquinolone performance, details the methodologies for key experiments, and visualizes critical biological and experimental processes.
Fluoroquinolone Generations and Spectrum of Activity
Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The evolution of fluoroquinolones has led to the classification into different generations, each with a progressively broader spectrum of activity. Second-generation fluoroquinolones, such as ciprofloxacin, exhibit excellent activity against gram-negative bacilli.[3][4] Third-generation agents, like levofloxacin, maintain strong gram-negative coverage while demonstrating enhanced activity against gram-positive organisms.[3][4] Newer generation fluoroquinolones, including delafloxacin, have further expanded this spectrum, showing potent activity against a wide range of drug-resistant gram-positive and gram-negative bacteria.[5]
Mechanism of Action and Resistance
The primary target of fluoroquinolones in many gram-negative bacteria is DNA gyrase.[2][6] By binding to this enzyme, fluoroquinolones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[2] However, the extensive use of these agents has led to the emergence of resistance. The primary mechanisms of fluoroquinolone resistance in gram-negative bacteria involve mutations in the quinolone resistance-determining region (QRDR) of the genes encoding DNA gyrase and topoisomerase IV.[6][7] Additionally, active efflux of the drugs via antibiotic efflux pumps can reduce intracellular fluoroquinolone concentrations, contributing to resistance.[8]
Caption: Mechanism of fluoroquinolone action in gram-negative bacteria.
Comparative In-Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several fluoroquinolones against common gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
| Fluoroquinolone | Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Ciprofloxacin | Enterobacteriaceae | <0.5 | <0.5 | [9] |
| Escherichia coli | - | - | [9] | |
| Klebsiella pneumoniae | - | - | [9] | |
| Pseudomonas aeruginosa | 1 | >32 | [9][10] | |
| Levofloxacin | Enterobacteriaceae | <0.5 | <0.5 | [9] |
| Escherichia coli | - | - | [9] | |
| Klebsiella pneumoniae | - | - | [9] | |
| Pseudomonas aeruginosa | - | >32 | [9] | |
| Moxifloxacin | Enterobacteriaceae | - | - | [9] |
| Pseudomonas aeruginosa | - | - | [9] | |
| Delafloxacin | Pseudomonas aeruginosa | 0.25 | - | [10] |
| Enterobacter cloacae | 0.03 | - | [10] | |
| Klebsiella pneumoniae | - | - | [10] |
Note: A lower MIC value indicates greater potency of the antibiotic. Dashes indicate that specific data was not provided in the cited sources.
Ciprofloxacin generally remains highly potent against Enterobacteriaceae.[9] However, significant resistance is observed in Pseudomonas aeruginosa, with high MIC90 values reported for both ciprofloxacin and levofloxacin.[9] Delafloxacin demonstrates greater in-vitro potency against P. aeruginosa compared to ciprofloxacin and levofloxacin.[10]
Experimental Protocols
The in-vitro activity data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST). The following are generalized protocols for two common AST methods.
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of each fluoroquinolone is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Inoculation and Incubation: A multi-channel pipette is used to inoculate the microdilution plates containing the antimicrobial dilutions with the prepared bacterial inoculum. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
E-test Method
The E-test (epsilometer test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then swabbed three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Application of E-test Strip: An E-test strip, which contains a predefined gradient of the antibiotic, is applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, an elliptical zone of inhibition is formed around the E-test strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Caption: Experimental workflow for MIC determination.
Pharmacodynamics and Clinical Considerations
For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is a key pharmacodynamic parameter that correlates with clinical and microbiological success.[11][12] For gram-negative infections, an AUC/MIC ratio of greater than or equal to 125 is generally associated with a higher probability of a successful outcome.[11] This highlights the importance of considering both the in-vitro potency (MIC) and the pharmacokinetic profile of the fluoroquinolone when selecting an agent for therapeutic use.
Conclusion
The selection of an appropriate fluoroquinolone for the treatment of gram-negative bacterial infections requires a careful consideration of the specific pathogen, local resistance patterns, and the pharmacokinetic and pharmacodynamic properties of the drug. While older fluoroquinolones like ciprofloxacin and levofloxacin remain effective against many Enterobacteriaceae, the emergence of resistance, particularly in P. aeruginosa, necessitates the evaluation of newer agents such as delafloxacin, which demonstrate enhanced in-vitro activity. The experimental protocols and data presented in this guide provide a foundation for informed decision-making in both research and clinical settings.
References
- 1. Levofloxacin vs Ciprofloxacin | Power [withpower.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 4. New classification and update on the quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to Mass Spectrometry for Norfloxacin Hydrochloride Metabolite Identification
For researchers, scientists, and professionals in drug development, the identification and characterization of drug metabolites are critical steps in evaluating the safety and efficacy of a therapeutic agent. This guide provides a comparative overview of mass spectrometry-based approaches for the identification of norfloxacin hydrochloride metabolites, supported by experimental data and detailed protocols.
Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes biotransformation in the body, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for a comprehensive assessment of the drug's pharmacokinetic profile and potential toxicological implications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the sensitive and specific detection and structural elucidation of these metabolites.
Comparing Mass Spectrometry Techniques for Metabolite Identification
The choice of a mass spectrometry platform can significantly impact the quality and comprehensiveness of metabolite identification studies. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are powerful tools for this purpose, offering high mass accuracy and resolution.[1][2][3][4] Tandem mass spectrometry (MS/MS or MSn) is essential for structural elucidation by providing characteristic fragmentation patterns of the parent drug and its metabolites.[5][6][7]
Here, we compare key performance aspects of different MS-based strategies.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted quantification | High-resolution accurate mass screening and structural elucidation | High-resolution accurate mass screening and structural elucidation |
| Mass Resolution | Low (~1000) | High (≥10,000) | Very High (≥60,000) |
| Mass Accuracy | ~100 ppm | <5 ppm | <2 ppm |
| Scan Modes | Precursor Ion Scan, Neutral Loss Scan, Multiple Reaction Monitoring (MRM) | Full Scan MS, MS/MS (MSE) | Full Scan MS, MS/MS, MSn |
| Sensitivity | Excellent for targeted analysis (MRM) | Good to excellent | Excellent |
| Metabolite Identification Strategy | Targeted search for predicted metabolites | Untargeted screening using mass defect filtering, isotope pattern filtering, and background subtraction | Untargeted screening with high confidence in elemental composition determination |
Experimental Protocols
A generalized workflow for the identification of norfloxacin metabolites using LC-MS is presented below. Specific parameters may need to be optimized based on the instrumentation and biological matrix.
Sample Preparation (Human Plasma)
-
To 500 µL of human plasma, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Separate the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in methanol.[8]
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 200 µL/min.[8]
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6][9]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data from m/z 100-500 to detect the protonated molecules of norfloxacin and its potential metabolites.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ions of interest to obtain fragmentation spectra for structural elucidation. A normalized collision energy of 35% is often a good starting point.[8]
-
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) of protonated norfloxacin and some of its reported metabolites, along with key diagnostic fragment ions observed in MS/MS analysis.
| Compound | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Putative Biotransformation |
| Norfloxacin | 320.14 | 302, 276, 233 | Parent Drug |
| Desethylene-norfloxacin | 292.11 | 274, 248, 205 | N-dealkylation of piperazine ring |
| Oxo-norfloxacin | 336.13 | 318, 292, 249 | Oxidation of piperazine ring |
| N-oxide-norfloxacin | 336.13 | 320, 302, 276 | N-oxidation of piperazine ring |
| Glucuronide Conjugate | 496.17 | 320, 176 | Glucuronidation |
| 7-aminoethylenamino-6-fluoro-4-hydroxy quinoline-3-carboxylic acid | 308 | - | Cleavage of piperazine ring and subsequent modification[5][10] |
| Metabolite 1 (from Mycobacterium sp.) | 362 | - | Biotransformation[11] |
| Metabolite 2 (from M. gilvum) | 349 | - | Biotransformation[11] |
Visualizing Experimental and Logical Workflows
References
- 1. ijpras.com [ijpras.com]
- 2. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. massbank.eu [massbank.eu]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a new norfloxacin metabolite monitored during a bioequivalence study by means of mass spectrometry and quantum computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Quinolone Cross-Resistance: A Comparative Analysis with Norfloxacin
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Norfloxacin's cross-resistance profiles with other quinolones, supported by experimental data and detailed methodologies, to aid in the development of more robust antimicrobial strategies.
Quantitative Analysis of Cross-Resistance
The development of resistance to one quinolone antibiotic can significantly impact the efficacy of others within the same class. This phenomenon, known as cross-resistance, is a critical consideration in clinical practice and drug development. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies investigating cross-resistance between Norfloxacin and other commonly used quinolones.
Table 1: Comparative MICs (μg/mL) of Norfloxacin and Other Fluoroquinolones against Resistant Escherichia coli Clinical Isolates [1][2][3][4]
| Fluoroquinolone | MIC for Susceptible Strain (ATCC 25922) | MIC Range for Resistant Isolates | Maximum Fold Increase in MIC for Resistant Isolates |
| Norfloxacin | 0.06 | 10 to >1,000 | ~16,700 |
| Ciprofloxacin | 0.015 | 10 to 500 | >33,000 |
| Gatifloxacin | 0.015 | up to 300 | ~20,000 |
| Levofloxacin | 0.03 | up to 200 | ~6,700 |
Table 2: Impact of Norfloxacin-Induced Resistance on the Efficacy of Other Fluoroquinolones against Pseudomonas aeruginosa [5]
| Fluoroquinolone | Initial MIC Range (μg/mL) | MIC Range after Norfloxacin Resistance Induction (μg/mL) |
| Norfloxacin | 0.4 - 0.8 | 12.5 - 13.5 |
| Pefloxacin | Not specified | Significant decrease in zone of inhibition |
| Ofloxacin | Not specified | Major decrease in zone of inhibition |
| Ciprofloxacin | Not specified | Significant decrease in zone of inhibition |
Understanding the Mechanisms of Cross-Resistance
Cross-resistance among quinolones is primarily driven by a few key molecular mechanisms. The stepwise accumulation of mutations in the genes encoding the target enzymes or alterations in drug efflux and influx pathways can confer broad resistance across the quinolone class.[6][7]
The primary targets for quinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA and parC, are the most common cause of resistance.[6][8] These mutations reduce the binding affinity of quinolones to the enzyme-DNA complex.[8] In Gram-negative bacteria like E. coli, DNA gyrase is often the primary target, while in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is typically the initial target.[6][7]
Another significant mechanism is the alteration of intracellular drug concentration.[8] This is achieved through two main strategies:
-
Increased Efflux: Overexpression of efflux pumps, such as NorA in staphylococci, actively transports quinolones out of the bacterial cell, preventing them from reaching their intracellular targets.[6][8]
-
Decreased Influx: In Gram-negative bacteria, reduced expression or mutation of outer membrane porin channels, like OmpF and OmpC in E. coli, can hinder the entry of quinolones into the cell.[8][9]
The interplay of these mechanisms determines the level and spectrum of cross-resistance. For instance, certain efflux pumps may have a greater affinity for specific quinolones, leading to differential resistance patterns.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: Stock solutions of the quinolones are prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Induction of Norfloxacin Resistance in Vitro[5]
This protocol describes a method for inducing resistance to Norfloxacin in susceptible bacterial strains.
-
Serial Passage: A susceptible bacterial isolate is serially passaged in a liquid culture medium (e.g., Mueller-Hinton broth) containing sub-inhibitory concentrations of Norfloxacin.
-
Increasing Concentration: With each subsequent passage, the concentration of Norfloxacin in the medium is gradually increased.
-
Isolation of Resistant Mutants: After a number of passages (e.g., 10-14 transfers), the culture is plated on a solid medium (e.g., Mueller-Hinton agar) containing a selective concentration of Norfloxacin to isolate resistant mutants.[5]
-
Confirmation of Resistance: The MIC of Norfloxacin for the isolated mutants is determined to confirm the development of resistance.
Cross-Resistance Assessment using Disk Diffusion[10]
The Kirby-Bauer disk diffusion method can be used to assess cross-resistance patterns.
-
Inoculum Preparation: A standardized inoculum of the resistant bacterial strain is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with standardized concentrations of different quinolone antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured. A smaller zone of inhibition for a particular quinolone indicates a higher level of resistance.
References
- 1. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of Norfloxacin and other antibiotics in respiratory infections
An objective comparison of Norfloxacin with other antibiotics for the treatment of respiratory infections reveals a significant shift in clinical preference towards newer generation fluoroquinolones. While Norfloxacin, a second-generation fluoroquinolone, demonstrates broad-spectrum antibacterial activity, its application in respiratory tract infections is limited due to concerns about its in-vitro potency against key respiratory pathogens and the superior clinical outcomes offered by newer agents.
Currently, antibiotics such as levofloxacin, moxifloxacin, and gemifloxacin, often termed "respiratory fluoroquinolones," are preferred for the treatment of community-acquired pneumonia and other respiratory infections.[1][2][3] This preference is rooted in their enhanced activity against Streptococcus pneumoniae, a common causative agent of respiratory infections, including drug-resistant strains.[2][4]
In-Vitro Activity Against Respiratory Pathogens
The in-vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of in-vitro activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
As the data in Table 1 indicates, Norfloxacin generally exhibits higher MIC90 values against key respiratory pathogens compared to the newer respiratory fluoroquinolones. This suggests that higher concentrations of Norfloxacin are required to inhibit the growth of these bacteria in a laboratory setting.
| Pathogen | Norfloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Streptococcus pneumoniae | - | 1-2 mg/L | 0.25 mg/L | 0.016 mg/L |
| Haemophilus influenzae | ≤0.05 µg/ml | <0.1 mg/L | <0.1 mg/L | <0.1 mg/L |
| Moraxella catarrhalis | - | <0.1 mg/L | <0.1 mg/L | <0.1 mg/L |
| Klebsiella sp. | 0.10 µg/ml | - | - | - |
| Staphylococcus aureus | 1.56 µg/ml | - | - | - |
| Table 1: Comparative In-Vitro Activity (MIC90) of Fluoroquinolones Against Common Respiratory Pathogens.[4][5] |
Clinical Efficacy in Respiratory Infections
Clinical trials provide the most direct evidence of a drug's effectiveness in patients. While historical studies have shown some efficacy for Norfloxacin in respiratory infections, modern clinical practice guidelines do not typically recommend it as a first-line or even second-line agent for conditions like community-acquired pneumonia.
A study on Norfloxacin for respiratory tract infections reported an efficacy rate of 65.6%, with 9 excellent, 12 good, 9 fair, and 2 poor clinical responses in a total of 32 cases.[5] Another study focusing on elderly patients with respiratory tract infections showed an overall efficacy rate of 85% with moderate clinical efficacy in 17 out of 20 patients.[6] A third study on upper respiratory tract infections found an overall clinical improvement in 80.4% of patients treated with Norfloxacin.[7]
In contrast, newer fluoroquinolones have demonstrated high clinical cure rates in respiratory infections. For instance, clinical trials have shown that newer fluoroquinolones often achieve clinical cure rates of ≥90% in patients with acute exacerbations of chronic bronchitis and community-acquired pneumonia.[1] Specifically, in comparative studies for community-acquired pneumonia, newer fluoroquinolones almost always outperform older quinolones and other antibiotic classes like cephalosporins and macrolides.[4]
| Antibiotic | Indication | Clinical Efficacy/Success Rate | Comparator(s) |
| Norfloxacin | Respiratory Tract Infections | 65.6% | - |
| Norfloxacin | Respiratory Tract Infections (elderly) | 85% | - |
| Norfloxacin | Upper Respiratory Tract Infections | 80.4% | - |
| Newer Fluoroquinolones (general) | AECB, CAP | ≥90% | - |
| Gatifloxacin | AECB | 89% | Cefuroxime axetil (77%) |
| Moxifloxacin | CAP | 93-95% | - |
| Moxifloxacin | AECB | 89% | Clarithromycin (88%) |
| Gemifloxacin | CAP | 87.6% | Trovafloxacin (81.1%) |
| Table 2: Clinical Efficacy of Norfloxacin and Newer Fluoroquinolones in Respiratory Infections.[1][4][5][6][7] (AECB: Acute Exacerbation of Chronic Bronchitis; CAP: Community-Acquired Pneumonia) |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, including Norfloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[10] By targeting these enzymes, fluoroquinolones disrupt these vital cellular processes, leading to bacterial cell death.[10] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[11]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in-vitro activity of antibiotics is determined using standardized methods, primarily broth microdilution or disk diffusion, to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a broth medium to a specific turbidity, corresponding to a known concentration of bacterial cells.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Clinical Trial Protocol for Community-Acquired Pneumonia (A General Outline)
Clinical trials evaluating the efficacy of antibiotics for respiratory infections are typically randomized, controlled studies.
-
Patient Population: Adults with a clinical diagnosis of community-acquired pneumonia, often confirmed by radiological findings.
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population and for patient safety. This includes age, severity of pneumonia, comorbidities, and absence of contraindications to the study drugs.
-
Randomization: Patients are randomly assigned to receive either the investigational antibiotic (e.g., Norfloxacin) or a standard-of-care comparator antibiotic.
-
Treatment Regimen: The dose, route, and duration of antibiotic administration are standardized for both treatment arms.
-
Efficacy Assessment: The primary endpoint is typically clinical cure at a pre-defined time point (e.g., test-of-cure visit), defined by the resolution of signs and symptoms of pneumonia. Secondary endpoints may include microbiological eradication (disappearance of the initial pathogen) and radiological improvement.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The clinical cure rates between the two treatment groups are compared using appropriate statistical methods to determine if the investigational drug is non-inferior or superior to the comparator.
Conclusion
While Norfloxacin has a historical basis for use in some bacterial infections, its efficacy in respiratory infections is surpassed by newer fluoroquinolones. The available data on in-vitro activity and clinical outcomes strongly support the current guidelines that favor the use of respiratory fluoroquinolones like levofloxacin, moxifloxacin, and gemifloxacin for the empirical treatment of community-acquired respiratory infections. The enhanced potency of these newer agents against key respiratory pathogens, particularly Streptococcus pneumoniae, translates to improved clinical success rates. For researchers and drug development professionals, the focus in treating respiratory infections has clearly shifted towards agents with a more targeted and potent spectrum of activity against the most common causative pathogens.
References
- 1. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. [Laboratory and clinical studies of norfloxacin in respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical studies of norfloxacin on respiratory tract infections in aged people] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical evaluation on the usefulness and safety of norfloxacin in a twice-a-day regimen against upper respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Norfloxacin? [synapse.patsnap.com]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Norfloxacin Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Norfloxacin hydrochloride, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][2] Eyeglasses or safety glasses with only side shields do not provide adequate protection from splashes.[3] | NIOSH (US) or EN 166 (EU) approved equipment should be used.[1][4] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and a protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[1][5][6] Double gloving is recommended when compounding, administering, or disposing of the substance.[6] | Gloves should be inspected before use and disposed of properly after handling.[1][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if dust formation is likely.[1][2] A particulate filter respirator (P1) may be sufficient for dust formation.[7] | Necessary in areas with inadequate ventilation or when handling large quantities. |
Occupational Exposure Limit
| Substance | Limit | Type |
| Norfloxacin | 5 mg/m³ | TWA (Time-Weighted Average)[5] |
Procedural Guidance for Handling this compound
Following a structured workflow is essential for minimizing risks associated with this compound. The diagram below outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[1][8] Appropriate exhaust ventilation should be used where dust is formed.[4]
-
Avoiding Dust: Take measures to avoid the formation of dust and aerosols during handling.[1][4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Personal Protection: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][8]
-
Cleanup: Without creating dust, sweep up and shovel the spilled material.[4] Collect the material mechanically and place it into a suitable, closed container for disposal.[1][4]
-
Decontamination: After cleanup, wash the spill site.[2]
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] The waste should be placed in a suitable, closed container.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[4]
-
General Guidance for Drug Disposal: For small quantities, and where permitted, medicines can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then thrown in the trash.[10] Always remove personal information from container labels before recycling or discarding them.[10]
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. osha.gov [osha.gov]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
